FKBP12 PROTAC dTAG-7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAWDLUIZXIPI-FJDAOBEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H79N5O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the dTAG-7 Principle of Targeted Protein Degradation
The degradation tag (dTAG) technology represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific intracellular proteins. This guide focuses on dTAG-7, a first-generation degrader molecule, detailing its mechanism of action, quantitative performance, and the experimental protocols required for its successful implementation. This system provides an effective alternative to genetic methods like CRISPR/Cas9 or RNAi for target validation and functional studies, offering superior temporal control.[1]
Core Principle and Mechanism of Action
The dTAG system is a dual-component platform that relies on:
-
A heterobifunctional dTAG-7 molecule .
-
A protein of interest (POI) fused to a mutant FKBP12F36V tag.[2]
The dTAG-7 molecule is a proteolysis-targeting chimera (PROTAC). It is comprised of three key parts: a ligand selective for the mutant FKBP12F36V protein (ortho-AP1867), a flexible linker, and a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] The F36V (phenylalanine to valine) mutation in FKBP12 is critical, as it creates a "bump" that the corresponding "holed" dTAG-7 ligand can selectively bind to, ensuring high specificity over the wild-type FKBP12 protein present endogenously in cells.[4][5]
The mechanism of action proceeds as follows:
-
Ternary Complex Formation: The cell-permeable dTAG-7 molecule simultaneously binds to the FKBP12F36V-tagged POI and the CRBN E3 ligase complex.[5] This action brings the target protein into close proximity with the cellular degradation machinery.
-
Polyubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the entire fusion protein.[6]
This process is catalytic, meaning a single dTAG-7 molecule can induce the degradation of multiple target protein molecules. The degradation is rapid, often observed within an hour of treatment, and can be reversed by washing out the dTAG-7 compound.[4]
Caption: The dTAG-7 mechanism of induced protein degradation.
Quantitative Data and Performance
dTAG-7 demonstrates potent, rapid, and selective degradation of FKBP12F36V-tagged proteins. The key performance metrics are summarized below.
Table 1: Potency and Selectivity of dTAG-7
| Target Protein | Cell Line | Assay Type | Metric | Value | Comment |
|---|---|---|---|---|---|
| FKBP12F36V-Nluc | 293FTWT | Luciferase Reporter | Degradation | Potent at 100 nM | Significant reduction in bioluminescent signal after 24h treatment.[4][7] |
| FKBP12WT-Nluc | 293FTWT | Luciferase Reporter | Degradation | Limited effect | Demonstrates high selectivity for the F36V mutant over wild-type FKBP12.[4] |
| Endogenous FKBP12WT | 293FTWT | Immunoblot | Degradation | No alteration | Confirms selectivity in a cellular context.[4] |
| IKZF1 (off-target) | 293FTWT | Luciferase Reporter | Degradation | Limited effect | Shows minimal off-target activity towards known CRBN neosubstrates.[4] |
Table 2: Degradation Kinetics of dTAG System | Target Protein | Cell Line | Treatment | Time Point | % Degradation | | :--- | :--- | :--- | :--- | :--- | | FKBP12F36V-Nluc | 293FTWT | dTAG-13* | 1 hour | Pronounced degradation | Degradation is observed as early as one hour post-treatment.[4] | | GFP-S8L-F12 | BMC-2 | 1 µM dTAG-7 | 6 hours | Significant reduction | Degradation is blocked by the proteasome inhibitor MG132.[6] | | GFP-S8L-F12 | BMC-2 | 100 nM dTAG-7 | 18 hours | ~50% | Dose-dependent degradation observed by Western blot.[6] | | GFP-S8L-F12 | BMC-2 | 1 µM dTAG-7 | 18 hours | >80% | Near-complete degradation at higher concentrations.[6] | Note: Kinetic data is often highlighted using the more advanced compound dTAG-13, but dTAG-7 operates on the same rapid principle.
Experimental Protocols
Successful application of the dTAG-7 system requires careful experimental design. The general workflow involves engineering cells to express the tagged protein of interest, followed by treatment and analysis.
Caption: General experimental workflow for dTAG-7 mediated degradation.
3.1. Generation of FKBP12F36V-tagged Cell Lines
The POI must be expressed as a fusion with the FKBP12F36V tag. This can be achieved via two primary methods[4]:
-
Lentiviral Expression:
-
Clone the POI into a lentiviral expression vector containing an N- or C-terminal FKBP12F36V tag. Plasmids for this purpose are available through Addgene.[1][2]
-
Produce lentivirus in packaging cells (e.g., HEK293T).
-
Transduce the target cell line with the virus.
-
Select for stable expression using an appropriate marker (e.g., puromycin).
-
Validate the expression and functionality of the fusion protein.
-
-
CRISPR/Cas9-Mediated Locus-Specific Knock-in:
-
Design a guide RNA (gRNA) to target the genomic locus of the POI (typically near the start or stop codon).
-
Design a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site.
-
Co-transfect the target cells with the Cas9 nuclease, gRNA, and the donor template.
-
Isolate single-cell clones and screen for successful knock-in via PCR genotyping and confirm expression by Western blot. This method allows for the study of the endogenously regulated protein.[4]
-
3.2. Protein Degradation Assay by Immunoblotting
-
Cell Plating: Plate the engineered cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with varying concentrations of dTAG-7 (e.g., 1 nM to 1000 nM) for a fixed time (e.g., 4, 8, or 24 hours) or with a fixed concentration (e.g., 100 nM) for various times (e.g., 0, 1, 2, 4, 8 hours). Include a DMSO vehicle control.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI or a tag (e.g., HA-tag if included in the construct) and a loading control (e.g., Actin, Tubulin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities using software like ImageJ to determine the percentage of remaining protein relative to the DMSO control.[6]
3.3. Control Experiments for Mechanism Validation
To ensure the observed degradation is specific and occurs via the intended mechanism, several control experiments are crucial.
Caption: Logic diagram for dTAG-7 control experiments.
-
CRBN Dependency: Perform the degradation experiment in isogenic cells where CRBN has been knocked out (CRBN-/-). The degradation of the FKBP12F36V-tagged protein should be completely abrogated in these cells, confirming the essential role of CRBN.[4]
-
Proteasome Dependency: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) for 1-2 hours before adding dTAG-7. This should block the degradation of the target protein, demonstrating its reliance on the proteasome.[4][6]
-
Ubiquitin Pathway Dependency: Pre-treat cells with an inhibitor of the neddylation pathway, such as MLN4924. This prevents the activation of cullin-RING E3 ligases, including the complex containing CRBN, and should also block dTAG-7-mediated degradation.[4]
References
- 1. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. rndsystems.com [rndsystems.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The dTAG System: A Technical Guide to Targeted Protein Degradation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system represents a powerful chemical-genetic tool for inducing rapid, selective, and reversible degradation of target proteins. Developed by the Gray lab, this technology offers temporal control over protein abundance, enabling the study of immediate cellular consequences of protein loss and providing a robust platform for target validation in drug discovery.[1] This guide provides a comprehensive overview of the dTAG system, including its mechanism of action, quantitative performance metrics, and detailed experimental protocols.
Core Principle: Hijacking the Ubiquitin-Proteasome System
The dTAG system operates through the induced proximity of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This is achieved through a tripartite complex formed by:
-
A Protein of Interest (POI) fused to the dTAG: The POI is genetically tagged with a mutant form of the FKBP12 protein (FKBP12F36V). This mutation significantly reduces the affinity of the tag for its natural ligand, rapamycin, while allowing for high-affinity binding to a synthetic, "bumped" ligand.[1][2]
-
A Heterobifunctional dTAG Molecule: These small molecules consist of a ligand that selectively binds to the FKBP12F36V tag, connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1]
-
An Endogenous E3 Ubiquitin Ligase: The dTAG molecule brings the FKBP12F36V-tagged POI into close proximity with the recruited E3 ligase (e.g., CRBN or VHL), which then polyubiquitinates the POI, marking it for degradation by the 26S proteasome.[1][2]
The dTAG system's reliance on endogenous E3 ligases and the catalytic nature of the dTAG molecule allows for rapid and efficient degradation of the target protein.[2]
Quantitative Performance of the dTAG System
The efficacy of the dTAG system is characterized by its high potency, rapid degradation kinetics, and selectivity. The following tables summarize key quantitative data for the degradation of various proteins using the dTAG system.
Table 1: Degradation Efficiency of Various Proteins Using dTAG-13
| Target Protein | Cell Line | dTAG-13 Concentration | Time | % Degradation | DC50 | Dmax | Reference |
| FKBP12F36V-Nluc | 293FT | 100 nM | 4 hours | >90% | ~10 nM | >90% | Nabet et al., 2018 |
| BRD4(short)-FKBP12F36V | MV4;11 | 100 nM | 1 hour | >80% | Not Reported | Not Reported | Nabet et al., 2018 |
| FKBP12F36V-KRASG12V | NIH/3T3 | 100 nM | 4 hours | ~88.6% | Not Reported | >90% | Nabet et al., 2018 |
| FKBP12F36V-KRASG12V | NIH/3T3 | 100 nM | 1 hour | ~58.3% | Not Reported | Not Reported | Nabet et al., 2018 |
| HDAC1-FKBP12F36V | MV4;11 | 100 nM | 1 hour | >90% | <50 nM | >90% | Nabet et al., 2018 |
| MYC-FKBP12F36V | MV4;11 | 100 nM | 1 hour | >90% | <50 nM | >90% | Nabet et al., 2018 |
| FKBP12F36V-EZH2 | MV4;11 | 100 nM | 1 hour | >90% | <50 nM | >90% | Nabet et al., 2018 |
| PLK1-FKBP12F36V | MV4;11 | 100 nM | 1 hour | >90% | <50 nM | >90% | Nabet et al., 2018 |
Table 2: In Vivo Degradation of dTAG-tagged Proteins
| Target Protein | Model System | dTAG-13 Dose | Time | % Degradation | Reference |
| CDK2-dTAG | Mouse | 30 mg/kg | 24 hours | >90% in bone marrow | Yenerall et al., 2023 |
| CDK5-dTAG | Mouse | 30 mg/kg | 24 hours | >90% in bone marrow | Yenerall et al., 2023 |
| luc-FKBP12F36V | Mouse | 30 mg/kg | 4 hours | >90% | Nabet et al., 2018 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the dTAG system. The following sections outline the key experimental protocols.
Experimental Workflow Overview
Generation of FKBP12F36V-tagged Cell Lines
This method is suitable for rapid expression of the fusion protein, especially for initial validation.
-
Vector Selection: Utilize lentiviral vectors such as pLEX_305 that allow for Gateway cloning of the POI either N- or C-terminally to the FKBP12F36V tag.[2]
-
Cloning: Clone the cDNA of the POI into the chosen lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the FKBP12F36V-POI fusion and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
This approach allows for the expression of the tagged protein from its endogenous locus, preserving native regulation.
-
Guide RNA Design: Design a single guide RNA (sgRNA) that targets the genomic locus near the start or stop codon of the POI.
-
Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. The donor plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance gene) flanked by loxP sites for potential future removal.[2]
-
Transfection: Co-transfect the target cells with the sgRNA/Cas9 expression plasmid and the donor plasmid.
-
Selection and Clonal Isolation: Select transfected cells with the appropriate antibiotic and perform single-cell cloning to isolate clonal populations.
-
Validation: Screen individual clones by PCR and Western blotting to confirm the correct integration of the FKBP12F36V tag.
Western Blot Analysis of Protein Degradation
-
Cell Treatment: Plate the FKBP12F36V-tagged cells and treat with the desired concentrations of the dTAG molecule (e.g., dTAG-13) or DMSO as a vehicle control for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with a primary antibody against the POI or the tag (e.g., anti-HA if the tag includes an HA epitope) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative Mass Spectrometry for Selectivity Profiling
-
Sample Preparation: Treat cells with the dTAG molecule or DMSO. Lyse the cells in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl pH 8.5) to ensure complete protein solubilization and denaturation.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest proteins into peptides using an appropriate protease, such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different conditions with isobaric TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Generate volcano plots to visualize changes in protein abundance and identify off-target effects.
Conclusion
The dTAG system provides a versatile and powerful platform for the acute and specific degradation of target proteins. Its rapid kinetics and high selectivity make it an invaluable tool for elucidating protein function and for the validation of novel drug targets. By following the detailed protocols outlined in this guide, researchers can effectively implement the dTAG system to advance their biological and therapeutic research.
References
dTAG-7 as a Tool for Preclinical Target Validation: An In-depth Technical Guide
This guide provides a comprehensive overview of the dTAG-7 system as a robust chemical biology tool for preclinical target validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage targeted protein degradation for understanding protein function and validating novel therapeutic targets. The dTAG system offers rapid, selective, and reversible control over the abundance of a specific protein, providing significant advantages over traditional genetic methods.
Introduction: The dTAG System for Target Validation
The degradation tag (dTAG) system is a powerful chemical biology platform for inducing immediate and specific degradation of a protein of interest (POI).[1][2] This technology circumvents the limitations of genetic perturbations like RNA interference (RNAi) or CRISPR/Cas9, which can be hampered by off-target effects, slow kinetics, and irreversibility.[1] The dTAG system's ability to tune protein knockdown by varying the dose and its rapid onset of action make it particularly suitable for studying "fast biology" and validating targets in a manner that more closely mimics the acute effects of a small molecule inhibitor.[3][4]
dTAG-7 is a first-generation heterobifunctional degrader molecule within this system. It is designed to specifically target proteins that have been tagged with a mutant FKBP12F36V domain.[5] By inducing the degradation of a POI-FKBP12F36V fusion protein, dTAG-7 allows for a direct assessment of the functional consequences of protein loss, thereby validating its role in biological processes and its potential as a therapeutic target.
Mechanism of Action of dTAG-7
dTAG-7 is a heterobifunctional small molecule composed of three key components:
-
A ligand (based on ortho-AP1867) that selectively binds to the mutated FKBP12F36V tag.[3]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]
-
A chemical linker that connects these two ligands.
The mechanism of action involves the dTAG-7 molecule acting as a molecular bridge to induce the formation of a ternary complex between the POI-FKBP12F36V fusion protein and the CRBN E3 ligase.[1][3] This proximity leads to the poly-ubiquitination of the target protein, marking it for destruction by the cell's natural disposal machinery, the 26S proteasome.[3] This process is catalytic, allowing a single dTAG-7 molecule to induce the degradation of multiple target protein molecules.[1][3] The degradation is CRBN-dependent, as dTAG-7 shows no activity in CRBN-deficient cells.[1]
Figure 1: Mechanism of dTAG-7 induced protein degradation.
Data Presentation
Quantitative data for dTAG-7 is summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of dTAG-7
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 1210.32 g/mol | |
| Formula | C₆₃H₇₉N₅O₁₉ | [6] |
| CAS Number | 2064175-32-0 | [6] |
| Purity | ≥98% (HPLC) | |
| Solubility | 100 mM in DMSO, 20 mM in ethanol |
| Storage | Store at -20°C | |
Table 2: In Vitro Activity and Selectivity of dTAG-7
| Parameter | Observation | Cell Line | Reference |
|---|---|---|---|
| Effective Concentration | Potently reduces FKBP12F36V-Nluc levels at doses as low as 100 nM. | 293FTWT | [1][7] |
| Time to Onset | Significant degradation observed after 4 hours of treatment. | 293FTWT | [1][8] |
| Selectivity | Highly selective for FKBP12F36V; limited to no effect on wild-type FKBP12 or off-target proteins like IKZF1. | 293FTWT | [1] |
| E3 Ligase Dependence | Activity is strictly dependent on CRBN; no degradation observed in CRBN-/- cells. | 293FTCRBN-/- | [1] |
| BRD4 Degradation | Can induce degradation of BRD4, a known target of the CRBN ligand component. | Wild-type cells |[1][6][9] |
Experimental Workflow and Protocols
A generalized workflow for using dTAG-7 in preclinical target validation involves engineering a cell line, treating with the degrader, and assessing the outcome.
Figure 2: General experimental workflow for dTAG-7 target validation.
This protocol outlines the exogenous expression of a POI fused to the FKBP12F36V tag. CRISPR-mediated knock-in at the endogenous locus is an alternative and often preferred method to maintain physiological expression levels.[3]
-
Cloning: Subclone the cDNA of the POI into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Plasmids for this purpose are available from Addgene.[2] It is crucial to test both N- and C-terminal tags to ensure the fusion does not disrupt protein function.[2]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to generate a stable cell line.
-
Validation: Confirm the expression of the full-length fusion protein via Western Blot using an antibody against the POI or an included epitope tag (e.g., HA-tag).[1]
-
Cell Seeding: Plate the engineered cells in a multi-well plate (e.g., 6-well) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of dTAG-7 (e.g., 1 nM to 1000 nM) or a vehicle control (DMSO). A time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) with an effective concentration (e.g., 100 nM) is also recommended.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI. A loading control antibody (e.g., anti-Actin or anti-GAPDH) is essential.
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Quantify band intensity using software like ImageJ.[10]
This method, adapted from Nabet et al., allows for sensitive and quantitative measurement of degradation in a high-throughput format.[1]
-
Vector Construction: Engineer a multicistronic vector that expresses the POI fused to NanoLuc® luciferase (Nluc) and a control Firefly luciferase (Fluc) from the same transcript.[1] The Nluc:Fluc ratio serves as a normalized measure of the tagged protein's abundance.
-
Cell Line Generation: Create a stable cell line expressing the dual-luciferase reporter construct as described in Protocol 1.
-
Assay Plate Setup: Seed the cells into a 96-well white-walled plate.
-
dTAG-7 Treatment: Treat cells with a serial dilution of dTAG-7 for a fixed time point (e.g., 24 hours).[8]
-
Lysis and Luminescence Reading: Lyse the cells and measure both Fluc and Nluc luminescence using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the Nluc/Fluc ratio for each well. Normalize the data to the vehicle-treated control wells to determine the percentage of remaining protein and calculate degradation parameters like DC₅₀ (concentration for 50% degradation).
Logical Framework for Target Validation
The use of dTAG-7 for target validation rests on a clear logical principle: if the acute degradation of a target protein results in a specific, measurable phenotype, it provides strong evidence that the protein's function is linked to that phenotype. This is especially powerful in oncology, where a cancer-promoting protein's degradation should lead to an anti-proliferative effect.
Figure 3: Logical framework of target validation using dTAG-7.
Conclusion
dTAG-7 and the broader dTAG platform represent a transformative technology for preclinical target validation. By enabling the rapid, dose-dependent, and reversible degradation of virtually any intracellular protein, this system allows for a precise dissection of protein function in a temporal manner that was previously unattainable with genetic methods. While newer dTAG molecules like dTAG-13 and dTAGV-1 offer improvements in potency and recruit different E3 ligases, dTAG-7 remains a foundational and effective tool.[3][11] The detailed protocols and conceptual framework provided in this guide equip researchers to effectively implement the dTAG-7 system to confidently identify and validate the next generation of therapeutic targets.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. bio-techne.com [bio-techne.com]
- 6. dTAG-7 Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. reactivi.ro [reactivi.ro]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
dTAG-7: A Technical Guide to a Versatile Tool for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
dTAG-7 is a pioneering, first-generation heterobifunctional degrader molecule central to the degradation tag (dTAG) system. This system offers a powerful and versatile chemical biology approach for rapid, selective, and reversible degradation of specific intracellular proteins. By co-opting the cell's natural protein disposal machinery, dTAG-7 provides a robust alternative to genetic methods for target validation and the study of protein function in a temporally controlled manner. This guide provides an in-depth overview of the chemical structure, properties, and applications of dTAG-7, complete with experimental protocols and pathway visualizations.
Chemical Structure and Properties of dTAG-7
dTAG-7 is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Chemical Structure:
dTAG-7 is composed of three key components:
-
A selective ligand for the mutant F36V single-point mutated form of the FKBP12 protein (FKBP12F36V).
-
A linker moiety.[1]
-
A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase .
The chemical name for dTAG-7 is (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-((19-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-2,18-dioxo-7,10,13-trioxa-3,17-diazanonadecyl)oxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C63H79N5O19 |
| Molecular Weight | 1210.32 g/mol |
| CAS Number | 2064175-32-0 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |
| Storage | Store at -20°C |
Mechanism of Action
The dTAG system relies on the engineered expression of a protein of interest (POI) as a fusion with the FKBP12F36V tag. The F36V mutation in FKBP12 creates a "hole" that allows for the specific binding of a "bumped" ligand, such as the one incorporated into dTAG-7, thereby ensuring high selectivity for the tagged protein over the wild-type FKBP12.[2]
The mechanism of action of dTAG-7 can be summarized in the following steps:
-
Cellular Entry: The cell-permeable dTAG-7 molecule enters the cell.
-
Ternary Complex Formation: dTAG-7 simultaneously binds to the FKBP12F36V tag on the fusion protein and to the CRBN E3 ubiquitin ligase, forming a ternary complex.[2][3]
-
Ubiquitination: The proximity induced by dTAG-7 allows the CRBN E3 ligase to polyubiquitinate the FKBP12F36V-tagged protein of interest.
-
Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.
This process is catalytic, with a single molecule of dTAG-7 capable of inducing the degradation of multiple target protein molecules. The degradation is rapid, often observed within hours of treatment, and reversible upon washout of the dTAG-7 compound.
Figure 1: Mechanism of action of dTAG-7.
Quantitative Performance Data
The efficacy of dTAG-7 is characterized by its binding affinity for its targets and its ability to induce protein degradation. Key quantitative metrics are summarized below. For detailed experimental data, refer to Nabet et al., 2018, Nature Chemical Biology.
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (IC50) | Displacement of bio-SLF from GST-FKBP12F36V | Potent | [2] |
| Binding Affinity (IC50) | Displacement of bio-Thal from HIS-CRBN-DDB1 | Effective | [4] |
| Degradation (DC50) | FKBP12F36V-Nluc in 293FT cells (24h) | Sub-micromolar | [2] |
| Maximum Degradation (Dmax) | FKBP12F36V-Nluc in 293FT cells (24h) | >90% | [1][2] |
Note: Specific numerical values for IC50, DC50, and Dmax can be found in the supplementary materials of the primary literature.
Experimental Protocols
The successful application of the dTAG system requires the generation of cell lines or animal models expressing the FKBP12F36V-tagged protein of interest. This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.
Generation of FKBP12F36V Fusion Proteins
a) Lentiviral Expression:
This method is suitable for rapid expression of a tagged protein.
-
Cloning: The gene of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG). These vectors often include a selectable marker like puromycin (B1679871) resistance.[5]
-
Lentivirus Production: The expression vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: The target cells are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected using the appropriate antibiotic (e.g., puromycin) to generate a stable cell line.
b) CRISPR/Cas9-Mediated Knock-in:
This approach allows for the tagging of the endogenous protein, preserving its native expression levels and regulation.
-
Guide RNA Design: Design a single guide RNA (sgRNA) that targets the genomic locus near the start or stop codon of the gene of interest.[5]
-
Donor Template Design: Create a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. A selectable marker can also be included.
-
Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the designed sgRNA, along with the donor DNA template.
-
Selection and Clonal Isolation: Select for cells that have successfully integrated the tag using the selectable marker. Isolate single clones and expand them.
-
Validation: Verify the correct integration of the tag by PCR and Sanger sequencing. Confirm the expression of the tagged protein by Western blot.
In Vitro Degradation Assay (Western Blot)
-
Cell Seeding and Treatment: Seed the cells expressing the FKBP12F36V-tagged protein in a multi-well plate. Treat the cells with varying concentrations of dTAG-7 (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein lysates, add SDS loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or an anti-FKBP12 antibody overnight at 4°C.[6] An antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.
In Vivo Degradation Studies
-
Animal Model: Use mice xenografted with tumor cells expressing the tagged protein or genetically engineered mouse models with the FKBP12F36V tag knocked into the target locus.
-
dTAG-7 Formulation and Administration: Formulate dTAG-7 in a suitable vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).[1] Administer dTAG-7 to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Sample Collection: At various time points after administration, collect tissues or tumors of interest.
-
Pharmacokinetic Analysis: Collect blood samples at different time points to determine the plasma concentration of dTAG-7 using LC-MS/MS.
-
Pharmacodynamic Analysis: Prepare tissue lysates and perform Western blotting as described above to assess the level of target protein degradation.
Signaling Pathway and Experimental Workflow Visualization
The dTAG system is a powerful tool to dissect the role of specific proteins in signaling pathways. For instance, the degradation of the transcriptional co-activator BRD4 using the dTAG system has been shown to lead to a collapse in global transcriptional elongation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. media.addgene.org [media.addgene.org]
- 6. resources.bio-techne.com [resources.bio-techne.com]
An In-depth Technical Guide to PROTACs for FKBP12 Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to target the FK506-Binding Protein 12 (FKBP12). It covers the fundamental principles of PROTAC technology, the role of FKBP12 as a therapeutic target, detailed experimental protocols for the development and evaluation of FKBP12-targeting PROTACs, and a summary of their performance metrics.
Introduction to PROTAC Technology and FKBP12
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are designed to eliminate the target protein from the cell entirely.[2] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4]
FKBP12, a 12-kDa FK506-binding protein, is a member of the immunophilin family and functions as a peptidyl-prolyl isomerase, assisting in protein folding.[1] It is ubiquitously expressed and is involved in various cellular processes, including the regulation of intracellular calcium release and cell cycle progression. FKBP12 is a well-known target of the immunosuppressive drugs FK506 (tacrolimus) and rapamycin (B549165).[5] The formation of the FKBP12-rapamycin complex inhibits the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[6][7] Furthermore, FKBP12 is known to interact with the type I receptor of the transforming growth factor-beta (TGF-β) signaling pathway, influencing processes such as cell differentiation and apoptosis.[8] The multifaceted roles of FKBP12 in key signaling pathways make it an attractive target for therapeutic intervention, including targeted degradation via PROTACs.
Design and Synthesis of FKBP12-Targeting PROTACs
The design of an effective FKBP12-targeting PROTAC involves the careful selection of a high-affinity ligand for FKBP12, an appropriate E3 ligase ligand, and an optimized linker. Rapamycin and its analogs are commonly used as the FKBP12-binding moiety due to their high affinity.[9] For E3 ligase recruitment, ligands for Cereblon (CRBN) such as pomalidomide, or for von Hippel-Lindau (VHL) are frequently employed.[3][9] The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex.
A notable example is the PROTAC RC32 , which is composed of rapamycin conjugated to pomalidomide, thereby recruiting the E3 ligase CRBN to FKBP12.[9][10] Other novel PROTACs, such as 5a1 and 6b4 , utilize a novel FKBP12 binder and a VHL ligand, connected by a linker.[3] The synthesis of these molecules is a multi-step process that typically involves the functionalization of the FKBP12 and E3 ligase ligands to allow for their conjugation via the chosen linker.[4][11]
Signaling Pathways Involving FKBP12
Understanding the signaling pathways in which FKBP12 is involved is crucial for elucidating the functional consequences of its degradation. Two major pathways are of particular relevance: the mTOR and TGF-β signaling cascades.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[7][12] Rapamycin, upon binding to FKBP12, forms a complex that inhibits mTORC1 activity by interacting with the FRB domain of mTOR.[6][13] Degradation of FKBP12 via PROTACs can therefore modulate mTORC1 signaling, impacting downstream cellular processes.
TGF-β Signaling Pathway
The TGF-β signaling pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[14] TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors.[15][16] This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[15] These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate gene expression.[8] FKBP12 can bind to the type I TGF-β receptor, inhibiting its activity.[3] Degradation of FKBP12 can, therefore, enhance TGF-β signaling.
Experimental Protocols
The development and characterization of FKBP12-targeting PROTACs require a suite of biochemical, biophysical, and cell-based assays.
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the degradation of FKBP12 in cells treated with a PROTAC.[17][18]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 12 or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against FKBP12, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of FKBP12 remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[17][18]
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[19][20][21]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
To determine the affinity of the PROTAC for the E3 ligase, flow different concentrations of the PROTAC over the immobilized ligase.
-
To determine the affinity of the PROTAC for FKBP12, a different assay setup is required, such as immobilizing FKBP12.
-
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed, saturating concentration of FKBP12 and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Cooperativity Calculation: The cooperativity factor (alpha, α) can be calculated as the ratio of the binary binding affinity of the PROTAC for one protein to its affinity for that same protein in the presence of the other protein. An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[21][22]
Quantitative Mass Spectrometry-Based Proteomics
This method provides an unbiased, global view of protein level changes upon PROTAC treatment, confirming the selectivity of the degrader.[23][24]
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
-
Validation: The degradation of FKBP12 should be confirmed, and any off-target effects can be identified.
Experimental Workflow for FKBP12 PROTAC Development
The development of a novel FKBP12-targeting PROTAC follows a structured workflow, from initial design to in-vivo validation.
Quantitative Data Summary
The efficacy of FKBP12-targeting PROTACs is evaluated based on their ability to induce degradation of the target protein. The following table summarizes key quantitative data for selected FKBP12 PROTACs.
| PROTAC Name | FKBP12 Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| RC32 | Rapamycin | Pomalidomide (CRBN) | ~0.3 nM | Not Reported | Jurkat | [9][10] |
| 5a1 | Novel Binder | VHL Ligand | More potent than RC32 in potentiating BMP6-induced SMAD1/5 activity | Not Reported | INA-6 | [3] |
| 6b4 | Novel Binder | VHL Ligand | More potent than RC32 in potentiating BMP6-induced SMAD1/5 activity | Not Reported | INA-6 | [3] |
Note: Comprehensive Dmax and binding affinity (Kd) values are not consistently reported across the literature for all compounds.
Conclusion
PROTACs targeting FKBP12 represent a promising therapeutic strategy, leveraging the principles of targeted protein degradation to modulate key cellular signaling pathways. This guide has provided a technical overview of the design, evaluation, and mechanism of action of these novel therapeutic agents. The detailed experimental protocols and summary of quantitative data serve as a valuable resource for researchers in the field of drug discovery and development. Further research into the optimization of linker chemistry and the exploration of novel E3 ligase ligands will continue to advance the development of highly potent and selective FKBP12-degrading PROTACs for a range of therapeutic applications.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. TGF-beta signalling through the Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. aragen.com [aragen.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Protein Degrader [proteomics.com]
Methodological & Application
Application Notes and Protocols for dTAG-7-Mediated Protein Degradation in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dTAG-7 technology for targeted protein degradation in HEK293T cells. This system offers a powerful tool for rapid, selective, and reversible depletion of proteins of interest, facilitating target validation and the study of protein function.
Introduction to the dTAG System
The degradation tag (dTAG) system is a chemical biology platform that enables the targeted degradation of a specific protein.[1][2] It relies on a heterobifunctional molecule, dTAG-7, which simultaneously binds to a mutant FKBP12 protein with a F36V mutation (FKBP12F36V) and the E3 ubiquitin ligase Cereblon (CRBN).[3][4] When a protein of interest is fused with the FKBP12F36V tag, the addition of dTAG-7 leads to the formation of a ternary complex between the fusion protein and CRBN.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][5] This process is rapid, with significant degradation observed within hours of dTAG-7 addition.[1]
Key Features of the dTAG-7 System:
-
High Selectivity: dTAG-7 is highly selective for the FKBP12F36V mutant, with minimal binding to the wild-type FKBP12 protein, thus avoiding off-target effects on endogenous FKBP12.[1]
-
Rapid Degradation: The system mediates fast protein depletion, allowing for the study of immediate cellular responses to protein loss.[1][2]
-
Reversibility: The degradation is reversible upon washout of the dTAG-7 molecule.[2]
-
Versatility: The FKBP12F36V tag can be fused to the N- or C-terminus of a target protein.[1]
-
Endogenous Protein Targeting: Through CRISPR/Cas9-mediated knock-in, the dTAG system can be used to degrade endogenously expressed proteins at their native levels.[1]
Mechanism of Action of dTAG-7
References
- 1. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acute Pharmacologic Degradation of a Stable Antigen Enhances Its Direct Presentation on MHC Class I Molecules [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Lentiviral Expression of FKBP12-F36V Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral expression of FKBP12(F36V) fusion proteins, a powerful tool for inducing protein dimerization or targeted protein degradation. The protocols outlined below cover plasmid construction, lentivirus production, cell line transduction, and functional analysis.
The FKBP12(F36V) system is a versatile chemical biology tool that allows for the conditional control of protein function.[1][2] This system utilizes a mutant form of the FK506-binding protein 12 (FKBP12) that contains a phenylalanine-to-valine substitution at position 36 (F36V). This mutation creates a specific binding pocket for synthetic ligands, such as AP20187 for dimerization or dTAG molecules for degradation, with high affinity and specificity over the wild-type FKBP12.[3][4] By fusing the FKBP12(F36V) domain to a protein of interest, researchers can achieve rapid and reversible control over their target protein's activity or abundance.
This technology has broad applications, including the study of signaling pathways, analysis of protein-protein interactions, and validation of drug targets.[5][6] Lentiviral delivery of the FKBP12(F36V) fusion construct ensures stable and long-term expression in a wide range of dividing and non-dividing mammalian cells.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the FKBP12(F36V) system, providing a reference for expected outcomes and optimization.
Table 1: Ligand-Binding and Dimerization Parameters
| Parameter | Value | Description | Reference |
| Kd (SLF'-FKBP12(F36V)) | Subnanomolar | Dissociation constant for the synthetic ligand SLF' and the FKBP12(F36V) mutant, indicating a very high-affinity interaction. | [8] |
| Selectivity (mutant vs. wild-type) | >1,000-fold | The synthetic ligand binds to the FKBP12(F36V) mutant with over 1000 times greater affinity than to the wild-type FKBP12. | [8] |
| Dimerizer Concentration (AP20187) | Varies by cell type and application (typically nM to low µM range) | The concentration of the dimerizing ligand AP20187 required to induce dimerization of FKBP12(F36V) fusion proteins. | [3] |
Table 2: dTAG System Performance for Targeted Protein Degradation
| Parameter | Value | Description | Reference |
| dTAG-13 Concentration for Degradation | As low as 100 nM | Effective concentration of the dTAG-13 molecule for inducing degradation of FKBP12(F36V)-tagged proteins. | [1] |
| Time to Onset of Degradation | As little as 1 hour | The time required to observe significant degradation of the target protein after the addition of the dTAG molecule. | [6] |
| Degradation Efficiency | >90% | The percentage of the target protein that can be degraded upon treatment with the dTAG molecule. | [8] |
| Reversibility | Yes | Removal of the dTAG molecule allows for the re-expression and accumulation of the target protein. | [6] |
Experimental Protocols
Protocol 1: Construction of Lentiviral Expression Vector for FKBP12(F36V) Fusion Protein
This protocol describes the cloning of a gene of interest in-frame with the FKBP12(F36V) tag into a lentiviral expression vector.
Materials:
-
Lentiviral transfer plasmid (e.g., pLenti PGK Neo (DEST)).[9]
-
Gene of interest (GOI) cDNA.
-
FKBP12(F36V) coding sequence.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells.
-
Plasmid purification kit.
Procedure:
-
Obtain or Synthesize FKBP12(F36V) sequence: The coding sequence for the F36V mutant of human FKBP12 should be obtained. Ensure the sequence is optimized for mammalian expression.
-
Primer Design: Design PCR primers to amplify your GOI. The primers should include appropriate restriction sites for cloning into the lentiviral vector, ensuring an in-frame fusion with the FKBP12(F36V) tag. The tag can be placed at either the N- or C-terminus of the protein of interest, which should be empirically determined for optimal function.[10]
-
PCR Amplification: Amplify the GOI using high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest both the lentiviral vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert.
-
Ligation: Ligate the digested insert into the prepared lentiviral vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells and select for colonies on appropriate antibiotic plates (e.g., ampicillin).[9]
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and sequence of the FKBP12(F36V)-GOI fusion construct by restriction digest and Sanger sequencing.
Protocol 2: Lentivirus Production
This protocol details the production of high-titer lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells.
-
Lentiviral transfer plasmid containing FKBP12(F36V)-GOI.
-
Packaging plasmid (e.g., psPAX2).
-
Envelope plasmid (e.g., pMD2.G).
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based).[7]
-
High-glucose DMEM with 10% FBS.
-
0.45 µm pore size filter.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid Co-transfection: Co-transfect the HEK293T cells with the transfer, packaging, and envelope plasmids. A common ratio is 4:3:1 for transfer:packaging:envelope plasmids.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 12-16 hours, replace the transfection medium with fresh culture medium.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Filtration and Concentration: Pool the collected supernatant and filter it through a 0.45 µm filter to remove cell debris. For higher titers, the virus can be concentrated by ultracentrifugation.[7]
-
Aliquoting and Storage: Aliquot the viral supernatant and store it at -80°C.
Protocol 3: Lentiviral Transduction of Target Cells
This protocol describes the infection of target cells with the produced lentivirus.
Materials:
-
Target cells.
-
Lentiviral stock.
-
Polybrene (8 µg/ml final concentration).
-
Culture medium.
-
Selection antibiotic (if applicable, e.g., Puromycin or G418).[9][11]
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate.
-
Transduction: The next day, add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) in the presence of 8 µg/ml polybrene to enhance transduction efficiency.
-
Incubation: Incubate the cells for 24-48 hours.
-
Medium Change: Replace the virus-containing medium with fresh culture medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium to select for transduced cells.
-
Expansion: Expand the transduced cell population for further experiments.
Protocol 4: Functional Analysis of FKBP12(F36V) Fusion Proteins
This protocol provides a general framework for analyzing the function of the FKBP12(F36V) fusion protein upon addition of the chemical inducer.
A. Chemically Induced Dimerization (CID)
Materials:
-
Transduced cells expressing two different FKBP12(F36V) fusion proteins.
-
Dimerizing ligand (e.g., AP20187).
-
Appropriate reagents for downstream analysis (e.g., lysis buffer for Western blot, antibodies for immunofluorescence).
Procedure:
-
Cell Treatment: Treat the transduced cells with the desired concentration of the dimerizing ligand.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and subsequent cellular effects.
-
Analysis: Analyze the effects of dimerization using appropriate assays, such as co-immunoprecipitation to confirm interaction, microscopy to observe changes in protein localization, or functional assays specific to the proteins of interest.
B. Targeted Protein Degradation (dTAG System)
Materials:
-
Transduced cells expressing the FKBP12(F36V)-GOI fusion protein.
-
Degrader molecule (e.g., dTAG-13).[2]
-
Lysis buffer and antibodies for Western blot.
Procedure:
-
Cell Treatment: Treat the transduced cells with the degrader molecule (e.g., 100-500 nM dTAG-13).[1][10]
-
Time Course: Collect cell lysates at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) after treatment.
-
Western Blot Analysis: Perform Western blotting to analyze the levels of the FKBP12(F36V)-GOI fusion protein. Use an antibody against the protein of interest or a tag (if present) and a loading control (e.g., GAPDH or β-actin) to quantify the extent of degradation.
Visualizations
Caption: Experimental workflow for lentiviral expression and functional analysis of FKBP12(F36V) fusion proteins.
Caption: Mechanisms of action for the FKBP12(F36V) system: CID and dTAG.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives | MDPI [mdpi.com]
- 3. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 7. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. addgene.org [addgene.org]
- 10. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Determining the Optimal dTAG-7 Concentration for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology is a powerful tool for inducing rapid and specific degradation of a protein of interest (POI). The dTAG-7 molecule is a heterobifunctional degrader that specifically targets proteins tagged with the mutant FKBP12F36V protein for ubiquitination and subsequent proteasomal degradation through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Optimizing the concentration of dTAG-7 is a critical step to ensure efficient and specific degradation of the target protein without inducing off-target effects or cellular toxicity.[3] This document provides detailed protocols and application notes for determining the optimal dTAG-7 concentration for Western blot analysis.
Mechanism of dTAG-7 Mediated Protein Degradation
The dTAG-7 molecule functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is rapid, reversible, and can be modulated by varying the concentration of the dTAG-7 molecule.[1][2]
Data Presentation: dTAG-7 Dose-Dependent Degradation of a Target Protein
The following table summarizes representative quantitative data on the dose-dependent degradation of an FKBP12F36V-tagged protein of interest (e.g., BRD4) after treatment with dTAG-7 for a fixed time point (e.g., 10-24 hours).[4] The percentage of remaining protein is determined by densitometry analysis of Western blot bands, normalized to a loading control.
| dTAG-7 Concentration (nM) | Incubation Time (hours) | % Protein Remaining (Normalized to DMSO control) |
| 0 (DMSO) | 24 | 100% |
| 1 | 24 | ~85% |
| 10 | 24 | ~50% |
| 50 | 10 | ~5% (near complete degradation)[4] |
| 100 | 4-24 | Potent degradation observed[1][5] |
| 500 | 24 | ~10% (potential "hook effect") |
Note: The optimal concentration and degradation kinetics can vary depending on the specific protein of interest, cell line, and experimental conditions. A thorough dose-response and time-course experiment is highly recommended.
Experimental Protocols
To determine the optimal dTAG-7 concentration, two key experiments are recommended: a dose-response experiment and a time-course experiment.
Protocol 1: Dose-Response Experiment for dTAG-7
Objective: To determine the optimal concentration of dTAG-7 for maximal degradation of the FKBP12F36V-tagged protein of interest (POI).
Materials:
-
Cells expressing the FKBP12F36V-POI
-
Complete cell culture medium
-
dTAG-7 stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI or an anti-FKBP12 antibody that recognizes the FKBP12F36V tag
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
dTAG-7 Treatment: The following day, prepare serial dilutions of dTAG-7 in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the medium containing the different dTAG-7 concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours for a dose-response experiment.
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (against the POI or FKBP12F36V tag, and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and image the blot using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band.
-
Plot the normalized POI levels against the log of the dTAG-7 concentration to determine the DC50 (concentration for 50% degradation) and the optimal concentration for maximal degradation (Dmax).
-
Protocol 2: Time-Course Experiment for dTAG-7
Objective: To determine the kinetics of degradation of the FKBP12F36V-POI upon treatment with the optimal concentration of dTAG-7.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
dTAG-7 Treatment: Treat the cells with the optimal dTAG-7 concentration determined from the dose-response experiment.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis and Western Blot: Follow steps 4-8 from Protocol 1 for each time point.
-
Data Analysis: Plot the normalized POI levels against the incubation time to determine the degradation kinetics.
Troubleshooting and Optimization
-
No or Weak Degradation:
-
Suboptimal dTAG-7 Concentration: Perform a wider dose-response experiment.
-
Inappropriate Treatment Time: Conduct a more detailed time-course experiment.
-
Low E3 Ligase Expression: Confirm the expression of CRBN in your cell line via Western blot or qPCR.
-
-
"Hook Effect": At very high concentrations, bifunctional degraders can exhibit reduced efficacy due to the formation of binary complexes (dTAG-7 with either the POI or the E3 ligase) instead of the productive ternary complex. If you observe a decrease in degradation at higher concentrations, use a concentration at or slightly above the Dmax.
-
Antibody Selection: An antibody that specifically recognizes the FKBP12F36V tag can be a valuable tool, as it can be used for any dTAG experiment regardless of the POI. However, it is important to validate that the antibody does not cross-react with endogenous FKBP12. Alternatively, a validated antibody against the POI can be used.
By following these detailed protocols and application notes, researchers can confidently determine the optimal dTAG-7 concentration for their specific experimental needs, leading to robust and reproducible protein degradation for downstream Western blot analysis.
References
Application Notes and Protocols for In Vivo Protein Degradation Studies in Mice Using dTAG-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the dTAG-7 system for targeted protein degradation in vivo in mouse models. The dTAG technology offers rapid, selective, and reversible control over the abundance of a specific protein of interest, making it a powerful tool for target validation and studying protein function in a physiological context.[1][2][3]
Introduction to the dTAG System
The degradation tag (dTAG) system is a chemical biology platform that hijacks the cell's natural protein disposal machinery to eliminate a target protein.[4] It consists of two key components:
-
A protein of interest (POI) fused with a mutant FKBP12F36V tag: The gene encoding the POI is genetically engineered to include a sequence for the FKBP12 protein carrying a specific F36V mutation. This can be achieved through transgene expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.[1]
-
The dTAG-7 molecule: This heterobifunctional small molecule acts as a degrader. It comprises a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The dTAG-7 molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged protein and the CRBN E3 ligase, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.[4] This process is rapid, efficient, and highly specific for the tagged protein.[1]
Key Advantages of the dTAG-7 System
-
Rapid Action: Protein degradation can be observed within hours of dTAG-7 administration.[1]
-
High Specificity: dTAG-7 is selective for the FKBP12F36V mutant and does not significantly affect the wild-type FKBP12 protein, minimizing off-target effects.[1]
-
Reversibility: The degradation effect is reversible upon withdrawal of the dTAG-7 molecule.
-
In Vivo Applicability: The dTAG system has been successfully used to achieve protein degradation in mouse models.[1][2]
-
Tunable Degradation: The level of protein degradation can be controlled by adjusting the dose of dTAG-7.[5]
Signaling Pathway of dTAG-7 Mediated Protein Degradation
Caption: Mechanism of dTAG-7 induced protein degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for dTAG-7 and the related, more extensively characterized dTAG-13. This data is primarily derived from in vitro studies, as specific in vivo pharmacokinetic and pharmacodynamic data for dTAG-7 is limited in the public domain.
| Parameter | dTAG-7 | dTAG-13 | Reference |
| Target | FKBP12F36V | FKBP12F36V | |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | |
| In Vitro Potency (Cell-based) | Effective at 100 nM | DC50 ~10-100 nM | [1][6] |
| In Vivo Half-life (mice, IP) | Not explicitly reported | ~2.4 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of dTAG-7 for In Vivo Administration in Mice
Materials:
-
dTAG-7 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Note: This is a common vehicle for PROTAC administration in mice. Optimization may be required for dTAG-7.[8]
-
-
dTAG-7 Stock Solution: Prepare a stock solution of dTAG-7 in DMSO. The concentration will depend on the final desired dosing concentration.
-
Dosing Solution Preparation: a. On the day of injection, calculate the required volume of dTAG-7 stock solution based on the desired dose (e.g., 10 mg/kg) and the average body weight of the mice. b. Add the calculated volume of dTAG-7 stock solution to the appropriate volume of the pre-mixed vehicle components. c. Vortex the solution thoroughly to ensure complete dissolution. d. It is recommended to prepare the dosing solution fresh for each administration.
Protocol 2: In Vivo dTAG-7 Administration and Monitoring in Mice
Animal Model:
-
Mice with the protein of interest endogenously tagged with FKBP12F36V are required. This is typically achieved through CRISPR/Cas9-mediated gene editing.
-
Use age- and sex-matched littermate controls (wild-type or vehicle-treated) for all experiments.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Randomization: Randomize mice into treatment and control groups.
-
Administration: a. Administer the dTAG-7 dosing solution or vehicle control to the respective groups via intraperitoneal (IP) injection. b. The dosing volume should be calculated based on the body weight of each mouse (e.g., 10 µL/g). c. The dosing frequency will depend on the experimental design and the half-life of dTAG-7 and the target protein. A once-daily administration is a common starting point.[8]
-
In-life Monitoring: a. Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior). b. Measure body weight 2-3 times per week.
-
Tissue Collection: a. At the desired time points post-administration, euthanize the mice according to IACUC-approved protocols. b. Collect tissues of interest and process them immediately for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
Protocol 3: Assessment of Protein Degradation by Western Blot
Materials:
-
Collected tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tissue samples in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the intensity of the protein of interest to the loading control. Compare the protein levels between the dTAG-7 treated and control groups to determine the extent of degradation.
Experimental Workflow Visualization
Caption: A typical experimental workflow for in vivo studies using dTAG-7.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: dTAG-7 Workflow for Quantitative Proteomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a specific protein of interest (POI).[1][2] This technology offers temporal control over protein abundance, providing a significant advantage over genetic methods like CRISPR/Cas9 or RNAi.[2] The system requires the POI to be fused to a mutant FKBP12F36V tag.[3][4]
The dTAG-7 molecule is a heterobifunctional small molecule comprising a ligand selective for the mutant FKBP12F36V tag and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] By bringing the tagged protein into proximity with the E3 ligase, dTAG-7 mediates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4]
When coupled with quantitative proteomics, such as Tandem Mass Tag (TMT) labeling, the dTAG-7 system allows for the precise, proteome-wide profiling of the direct and downstream consequences of acute protein loss.[1][5] This approach is invaluable for target validation, elucidating drug mechanisms of action, and dissecting complex biological pathways.[2][3]
Principle of dTAG-7 Mediated Protein Degradation
The dTAG-7 molecule acts as a molecular bridge. One end binds specifically to the FKBP12F36V tag fused to the protein of interest, while the other end binds to CRBN, a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex.[1][3] This induced proximity results in the target protein being marked for destruction by the cell's own protein disposal machinery, the ubiquitin-proteasome system.[2]
Caption: Mechanism of dTAG-7 induced protein degradation.
Overall Workflow for Quantitative Proteomics
The successful application of the dTAG-7 system for proteomics involves a multi-step workflow. It begins with the generation of a stable cell line expressing the FKBP12F36V-tagged protein. Following treatment with dTAG-7 to induce degradation, cells are harvested, and proteins are extracted and processed into peptides. These peptides are then isobarically labeled (e.g., with TMT), allowing for the multiplexed analysis of multiple samples in a single LC-MS/MS run. Finally, the data is processed to identify proteins and quantify their relative abundance across different conditions.
Caption: dTAG-7 quantitative proteomics workflow.
Experimental Protocols
Protocol 1: Cell Culture and dTAG-7 Treatment
-
Cell Line Generation: Engineer the cell line of interest to express the POI fused with an N- or C-terminal FKBP12F36V tag. This can be achieved via CRISPR/Cas9-mediated knock-in at the endogenous locus or through lentiviral transduction for exogenous expression.[1]
-
Cell Culture: Culture the engineered cells under standard conditions until they reach approximately 70-80% confluency. For a typical TMT-10 plex experiment, aim to harvest at least 1-2 million cells per condition to yield sufficient protein (e.g., 100 µg).[6]
-
dTAG-7 Preparation: Prepare a stock solution of dTAG-7 (e.g., 10 mM in DMSO) and store at -20°C.[1] Dilute the stock solution in fresh culture medium to the desired final concentration immediately before use.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing dTAG-7 or a vehicle control (e.g., 0.1% DMSO). Effective degradation is often observed at concentrations between 100-500 nM.[1]
-
Incubation: Incubate the cells for the desired period. Rapid degradation can be observed as early as 1 hour after treatment.[1] A time-course experiment (e.g., 0, 1, 4, and 24 hours) is recommended to capture both immediate and downstream effects.
-
Cell Harvest: After incubation, wash the cells 2-3 times with ice-cold PBS to remove all traces of culture medium.[6] Pellet the cells by centrifugation and either proceed directly to lysis or flash-freeze the pellet in liquid nitrogen and store at -80°C.
Protocol 2: Sample Preparation for TMT Proteomics
This protocol is adapted from standard TMT sample preparation procedures.[7][8][9]
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in 100-200 µL of lysis buffer (e.g., 8 M Urea (B33335), 50 mM HEPES pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Lyse cells by sonication on ice to shear DNA and ensure complete lysis.
-
Centrifuge at ~16,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a compatible assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take 100 µg of protein from each sample and adjust the volume to be equal with lysis buffer.
-
Add dithiothreitol (B142953) (DTT) or TCEP to a final concentration of 5-10 mM to reduce disulfide bonds. Incubate for 1 hour at 37°C or 55°C.[9]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Protein Digestion:
-
Dilute the urea concentration of the sample to <2 M by adding a buffer like 100 mM triethylammonium (B8662869) bicarbonate (TEAB).
-
Add Lys-C protease at a 1:100 (enzyme:protein) ratio and incubate for 2-4 hours at 37°C.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[7][8]
-
-
Peptide TMT Labeling:
-
Acidify the peptide digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of ~1% to stop digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or StageTip.[8] Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT label reagent (resuspended in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.[9]
-
Quench the labeling reaction by adding 5% hydroxylamine (B1172632) and incubating for 15 minutes.[9]
-
-
Sample Pooling and Cleanup:
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze the prepared peptide sample on a high-resolution Orbitrap mass spectrometer capable of MS/MS fragmentation (e.g., using Higher-energy C-HCD).[6]
-
Data Analysis: Process the raw mass spectrometry data using a software suite like Proteome Discoverer, MaxQuant, or similar platforms.[10]
-
Database Search: Search the MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human) to identify peptides.
-
Quantification: Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags for each identified peptide.
-
Statistical Analysis: Perform statistical tests to determine proteins that are significantly up- or down-regulated following dTAG-7 treatment compared to the control.
-
Representative Quantitative Data
Quantitative proteomics analysis following dTAG-mediated degradation of a target protein typically shows high specificity. In a study targeting FKBP12F36V-KRASG12V with the CRBN-recruiting degrader dTAG-13 (a close analog of dTAG-7), proteome-wide analysis of over 8,000 proteins revealed that the target protein was the most significantly depleted protein after just one hour of treatment, demonstrating the exquisite selectivity of the system.[1][11]
| Protein ID | Gene Name | Description | Fold Change (1 hr dTAG vs. DMSO) | p-value | Significance |
| P34947 | KRAS | FKBP12F36V-KRASG12V (tagged target) | -15.2 | < 0.0001 | Highly Significant |
| P62882 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | -1.05 | 0.85 | Not Significant |
| P63001 | MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | -1.12 | 0.79 | Not Significant |
| Q61028 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | -1.08 | 0.81 | Not Significant |
| P01112 | HRAS | HRas proto-oncogene, GTPase | -1.02 | 0.92 | Not Significant |
| P62259 | HSP90AA1 | Heat shock protein HSP 90-alpha | +1.04 | 0.88 | Not Significant |
Table 1: Representative summary of quantitative proteomics data. The data is conceptualized based on results described for dTAG-13 degradation of FKBP12F36V-KRASG12V.[1][11] The table illustrates the specific and potent degradation of the target protein with minimal off-target effects on total protein levels of other key pathway members or housekeeping proteins at an early time point.
Application Example: Probing the KRAS Signaling Pathway
A key application of the dTAG system is to dissect signaling pathways by acutely removing a central node. For example, by degrading KRASG12V, researchers can map the immediate downstream signaling events. While total protein levels of kinases like ERK1/2 may not change, their activity, often regulated by phosphorylation, can be dramatically reduced.[1] Phosphoproteomic analysis is often performed in parallel to capture these dynamic changes in pathway activity.
Caption: dTAG-7 targeting the KRAS signaling pathway.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 8. content.protocols.io [content.protocols.io]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for dTAG-7 Washout Experiment to Assess Reversibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein.[1][2] This technology utilizes a heterobifunctional molecule, such as dTAG-7, which recruits a specific E3 ubiquitin ligase to a protein of interest that has been fused with a mutant FKBP12F36V tag.[3][4] This proximity-induced ubiquitination leads to the subsequent degradation of the target protein by the proteasome.[1] A key advantage of the dTAG system is its reversibility; upon removal of the dTAG molecule, the degradation process ceases, and the target protein levels can be restored.[1][4] This application note provides a detailed protocol for performing a dTAG-7 washout experiment to assess the reversibility of protein degradation.
Principle of dTAG-7 Mediated Degradation and Reversibility
The dTAG-7 molecule is a proteolysis-targeting chimera (PROTAC) that consists of three key components: a ligand that binds to the mutant FKBP12F36V tag on the target protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two ligands.[4] When dTAG-7 is introduced to cells expressing the FKBP12F36V-tagged protein, it facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[3][1] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The washout experiment is designed to demonstrate that this degradation is dependent on the continuous presence of dTAG-7. By removing dTAG-7 from the cell culture medium, the ternary complex disassembles, ubiquitination of the target protein stops, and the cell's natural protein synthesis machinery can replenish the levels of the target protein.
Signaling Pathway Diagram
Caption: dTAG-7 mediated protein degradation pathway.
Experimental Workflow
A typical dTAG-7 washout experiment involves treating cells with dTAG-7 to induce protein degradation, followed by the removal of dTAG-7 and monitoring the recovery of the target protein over time.
Caption: Experimental workflow for a dTAG-7 washout experiment.
Experimental Protocols
Materials
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
Complete cell culture medium
-
dTAG-7 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting, flow cytometry, or live-cell imaging
-
Primary antibody against the target protein or the FKBP12F36V tag
-
Appropriate secondary antibodies
Protocol
-
Cell Seeding and Culture:
-
Seed cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in multi-well plates or flasks.
-
Allow cells to adhere and reach a desired confluency (typically 60-80%).
-
-
dTAG-7 Treatment:
-
Prepare a working concentration of dTAG-7 in complete cell culture medium. A typical starting concentration is 100-500 nM, but this should be optimized for your specific target and cell line.[3]
-
Treat the cells with the dTAG-7 containing medium for a sufficient duration to achieve significant protein degradation. This is typically between 4 to 24 hours.[3] Include a vehicle control (DMSO) treatment group.
-
-
Washout Procedure:
-
After the dTAG-7 treatment period, aspirate the medium from all wells.
-
Wash the cells gently with pre-warmed sterile PBS. For a 6-well plate, use 2 mL of PBS per well.
-
Repeat the wash step at least two more times (for a total of three washes) to ensure complete removal of dTAG-7.
-
After the final wash, add fresh, pre-warmed complete cell culture medium (without dTAG-7) to the cells.
-
-
Incubation for Recovery:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Collect samples at various time points post-washout to monitor the recovery of the target protein. Recommended time points include 0, 1, 2, 4, 8, 12, and 24 hours. Some studies have observed protein recovery starting as early as 1-2 hours post-washout.[4]
-
-
Sample Collection and Analysis:
-
At each time point, collect cell lysates for analysis.
-
For Western Blotting:
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein or the FKBP12F36V tag, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
-
For Flow Cytometry (if the target protein is fluorescently tagged):
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with PBS and resuspend them in flow cytometry buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
For Live-Cell Imaging (if the target protein is fluorescently tagged):
-
Use a live-cell imaging system to monitor the fluorescence of the target protein in real-time or at discrete time points after washout.
-
-
Data Presentation
Summarize the quantitative data from the protein recovery analysis in a table for easy comparison.
| Time Post-Washout (hours) | Normalized Protein Level (vs. t=0 post-washout) | Standard Deviation |
| 0 | 1.0 | ± 0.1 |
| 1 | Value | ± SD |
| 2 | Value | ± SD |
| 4 | Value | ± SD |
| 8 | Value | ± SD |
| 12 | Value | ± SD |
| 24 | Value | ± SD |
Note: Values in the table should be replaced with experimental data. The protein level at t=0 post-washout is considered the baseline after dTAG-7 induced degradation.
Troubleshooting
-
Incomplete Degradation:
-
Increase the concentration of dTAG-7.
-
Increase the incubation time with dTAG-7.
-
Confirm the expression of the FKBP12F36V-tagged protein.
-
-
No Protein Recovery:
-
Ensure the washout procedure was thorough to remove all dTAG-7.
-
Verify cell viability after treatment and washout.
-
Check the protein synthesis machinery of the cells is not compromised.
-
-
High Variability:
-
Ensure consistent cell seeding and treatment conditions.
-
Perform multiple biological replicates.
-
Conclusion
The dTAG-7 washout experiment is a critical assay to confirm the reversibility of PROTAC-mediated protein degradation. By following this detailed protocol, researchers can effectively demonstrate the temporal control offered by the dTAG system, a key feature for studying the dynamic roles of proteins in various biological processes. This method provides valuable insights for drug development professionals in the field of targeted protein degradation.
References
- 1. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for dTAG-7 in Acute Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dTAG-7, a heterobifunctional degrader, for targeted protein degradation in acute leukemia research. The dTAG system offers rapid, selective, and reversible control over protein abundance, enabling detailed investigation of protein function and target validation.[1]
Introduction to the dTAG-7 System
The dTAG-7 system is a powerful chemical biology tool for inducing targeted protein degradation.[1] It utilizes a heterobifunctional molecule, dTAG-7, which binds to both a mutant FKBP12F36V tag engineered onto a protein of interest and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein.[1][3][4] This technology provides a significant advantage over traditional genetic methods like RNAi or CRISPR/Cas9 by offering acute and reversible protein depletion, allowing for the study of immediate cellular responses to protein loss.[1][5]
Mechanism of Action
The dTAG-7 molecule acts as a molecular bridge, facilitating the formation of a ternary complex between the FKBP12F36V-tagged target protein and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of dTAG-7 induced protein degradation.
Applications in Acute Leukemia Research
The dTAG system has been effectively utilized to study the roles of key proteins in the pathogenesis of acute leukemia. By enabling the acute degradation of specific targets, researchers can uncover dependencies and downstream signaling effects that are critical for leukemia cell survival and proliferation.
Targeting Transcription Factors in Acute Myeloid Leukemia (AML)
A notable application of the dTAG system in AML research is the targeted degradation of the fusion protein AML1-ETO. The degradation of AML1-ETO using the dTAG system has been shown to reactivate silenced genes and provide insights into its direct regulatory targets.[5] Another key target in AML is the transcription co-activator ENL, which has been identified as a critical dependency in MLL-rearranged leukemia.[2][6] Acute degradation of ENL-FKBP12F36V in AML cell lines like MV4;11, MOLM-13, and NOMO-1 leads to growth arrest and genome-wide transcription defects.[2]
Investigating Oncogenic Drivers in T-cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL, the dTAG system has been employed to investigate the function of the master transcription factor TAL1.[7][8] By inducing rapid degradation of TAL1 in Jurkat T-ALL cells, researchers can distinguish between direct and indirect gene targets and understand its role in maintaining the leukemic state.[7][8][9] This approach has revealed that TAL1 cooperates with other factors like NOTCH1 to regulate target genes.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the dTAG system in acute leukemia cell lines.
Table 1: Effective Concentrations and Degradation Kinetics of dTAG Molecules in Acute Leukemia Cell Lines
| Cell Line | Target Protein | dTAG Molecule | Concentration | Time to Significant Degradation | Reference |
| MV4;11 (AML) | ENL-FKBP12F36V | dTAG-7 | 500 nM | ~30 minutes | [2] |
| MV4;11 (AML) | ENL-FKBP12F36V | dTAG-13 | 100 nM | ~1 hour | [2] |
| MOLM-13 (AML) | ENL-FKBP12F36V | dTAG-13 | 500 nM | 4 hours | [2] |
| NOMO-1 (AML) | ENL-FKBP12F36V | dTAG-13 | 500 nM | 4 hours | [2] |
| Jurkat (T-ALL) | TAL1-FKBP12F36V | dTAG | Not Specified | ~2 hours | [7][8] |
| Kasumi-1 (AML) | AML1-ETO-FKBP12F36V | dTAG-47 | 500 nM | 30 minutes - 6 hours | [5] |
Table 2: Effects of dTAG-mediated Protein Degradation on Cell Viability and Gene Expression
| Cell Line | Target Protein | dTAG Molecule | Effect | Reference |
| MV4;11 (AML) | ENL | dTAG-13 | Growth arrest, suppression of oncogenes (e.g., HOXA9, MYC) | [2][6] |
| Jurkat (T-ALL) | TAL1 | dTAG | Downregulation of TAL1 target genes, classification of direct vs. indirect targets | [7][8] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for utilizing the dTAG system in acute leukemia research.
Caption: General experimental workflow for dTAG-7 studies.
Protocol for Engineering FKBP12F36V-tagged Acute Leukemia Cell Lines
This protocol describes the generation of stable acute leukemia cell lines expressing the FKBP12F36V-tagged protein of interest (POI) using CRISPR/Cas9-mediated knock-in.
Materials:
-
Acute leukemia cell line of interest (e.g., MV4;11, Jurkat)
-
sgRNA targeting the C-terminus of the POI gene
-
Cas9 nuclease
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms
-
Electroporation system
-
FACS sorter
-
Relevant antibodies for Western blotting
Procedure:
-
Design and Clone sgRNA: Design an sgRNA targeting the genomic locus immediately upstream of the stop codon of the POI. Clone the sgRNA into a suitable expression vector.
-
Construct Donor Plasmid: Create a donor plasmid containing the FKBP12F36V tag sequence. The tag should be flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.
-
Electroporation: Co-transfect the acute leukemia cells with the sgRNA expression vector, a Cas9 expression vector, and the donor plasmid using an optimized electroporation protocol for the specific cell line.
-
Single-Cell Sorting: Two to three days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for successful knock-in events by genomic PCR and Sanger sequencing.
-
Validate Protein Expression: Confirm the expression of the full-length POI-FKBP12F36V fusion protein by Western blot using an antibody against the POI or an included epitope tag (e.g., HA).
Protocol for dTAG-7 Treatment and Assessment of Protein Degradation
Materials:
-
Engineered acute leukemia cell line expressing POI-FKBP12F36V
-
dTAG-7 (stock solution in DMSO)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed the engineered leukemia cells at an appropriate density in multi-well plates.
-
dTAG-7 Treatment:
-
Dose-Response: Treat the cells with a range of dTAG-7 concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 4 or 24 hours) to determine the optimal concentration for degradation. Include a DMSO vehicle control.
-
Time-Course: Treat the cells with the optimal concentration of dTAG-7 and harvest cells at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.
-
-
Cell Lysis: At each time point, harvest the cells, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Signaling Pathway Visualization
Acute degradation of key transcription factors in leukemia can have profound effects on downstream signaling pathways that regulate cell survival and proliferation. The following diagram illustrates a simplified pathway affected by the degradation of a master transcription factor like ENL or TAL1.
Caption: Oncogenic signaling disruption via dTAG-7.
Conclusion
The dTAG-7 system provides a robust and versatile platform for studying protein function in acute leukemia. Its ability to induce rapid and specific protein degradation allows for a more precise understanding of the dynamic cellular processes that are dysregulated in this disease, paving the way for the identification and validation of novel therapeutic targets.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ToTAL1y degraded - rapid dTAG proteolysis of TAL1 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 8. ToTAL1y degraded - rapid dTAG proteolysis of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dTAG-7 Mediated Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dTAG-7-mediated degradation of their FKBP12(F36V) fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dTAG-7?
A1: dTAG-7 is a heterobifunctional molecule that induces the degradation of proteins tagged with the mutant FKBP12(F36V) protein. It functions by forming a ternary complex between the FKBP12(F36V)-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[1]
Q2: What are the key components of the dTAG system?
A2: The dTAG system consists of three main components:
-
The FKBP12(F36V) tag: A mutant version of the FKBP12 protein that is fused to the protein of interest.
-
The dTAG molecule (e.g., dTAG-7): A small molecule that binds to both the FKBP12(F36V) tag and an E3 ubiquitin ligase.
-
The E3 ubiquitin ligase: A cellular enzyme (CRBN for dTAG-7) that is recruited to the fusion protein to initiate its degradation.[1]
Q3: How quickly can I expect to see degradation of my fusion protein?
A3: The kinetics of degradation can vary depending on the specific fusion protein and cellular context. However, significant degradation is often observed within a few hours of dTAG-7 treatment.[2][3] Some studies have reported pronounced degradation within one hour for certain proteins.[2] A time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) is recommended to determine the optimal degradation time for your specific protein of interest.[4]
Q4: Is the degradation induced by dTAG-7 reversible?
A4: Yes, the degradation is reversible. Washing out the dTAG-7 molecule will stop the recruitment of the E3 ligase, allowing the fusion protein to be re-expressed and accumulate in the cells.
Troubleshooting Guide
If you are not observing degradation of your FKBP12(F36V)-fusion protein upon treatment with dTAG-7, consider the following potential issues and troubleshooting steps.
Problem Area 1: Issues with the FKBP12(F36V) Fusion Protein
Question: How can I confirm that my fusion protein is being expressed correctly?
Answer:
-
Western Blot: Perform a Western blot analysis on cell lysates using an antibody against your protein of interest or the FKBP12(F36V) tag. The fusion protein should migrate at a higher molecular weight than the endogenous protein.[5]
-
Fluorescent Tag: If your construct includes a fluorescent reporter (e.g., GFP), you can use fluorescence microscopy or flow cytometry to confirm expression and assess its subcellular localization.[6]
Question: What if the FKBP12(F36V) tag is not accessible?
Answer: The FKBP12(F36V) tag may be buried within the folded structure of the fusion protein, preventing dTAG-7 from binding.
-
Relocate the Tag: If you suspect the tag is inaccessible, consider moving it to the other terminus (N- vs. C-terminus) of your protein of interest.
-
Add a Linker: Inserting a flexible linker sequence (e.g., a series of glycine (B1666218) and serine residues) between your protein and the FKBP12(F36V) tag can increase its accessibility.
Question: Could the subcellular localization of my fusion protein be the issue?
Answer: For degradation to occur, the fusion protein, dTAG-7, and the CRBN E3 ligase must be in the same cellular compartment. CRBN is predominantly localized in the nucleus. If your protein of interest is exclusively located in a different compartment (e.g., mitochondria), degradation may be inefficient.
-
Immunofluorescence: Use immunofluorescence to visualize the co-localization of your fusion protein and CRBN.
-
Literature Review: Check the known localization of your protein of interest and CRBN in the cell type you are using.
Problem Area 2: Issues with dTAG-7 Treatment
Question: What is the optimal concentration of dTAG-7 to use?
Answer: The optimal concentration of dTAG-7 can vary between cell lines and specific fusion proteins. It is recommended to perform a dose-response experiment to determine the minimal effective concentration.
-
Dose-Response Experiment: Treat your cells with a range of dTAG-7 concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time point and analyze degradation by Western blot.[3][6]
Question: How long should I incubate my cells with dTAG-7?
Answer: Degradation kinetics can vary. A time-course experiment is crucial to identify the optimal incubation period.
-
Time-Course Experiment: Treat cells with a fixed concentration of dTAG-7 and harvest them at different time points (e.g., 1, 2, 4, 8, 24 hours) for analysis.[2][3]
Problem Area 3: Cellular Factors
Question: How can I be sure that the proteasome is active in my cells?
Answer: dTAG-7-mediated degradation relies on a functional ubiquitin-proteasome system.
-
Proteasome Inhibitor Control: As a positive control for the involvement of the proteasome, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding dTAG-7.[2][6] Inhibition of the proteasome should rescue the degradation of your fusion protein.
Question: Is it possible that my cells do not express enough CRBN?
Answer: The expression levels of CRBN can vary between cell types. Low levels of CRBN could limit the efficiency of dTAG-7-mediated degradation.
-
CRBN Knockout/Knockdown Control: If available, use a CRBN knockout or knockdown cell line as a negative control. dTAG-7 should not induce degradation in these cells.[3]
-
Overexpress CRBN: Consider overexpressing CRBN in your cells to see if it enhances degradation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| dTAG-7 Concentration | 50 nM - 500 nM | Optimal concentration should be determined empirically through a dose-response experiment.[2] |
| Incubation Time | 1 - 24 hours | A time-course experiment is recommended to determine the optimal degradation time.[2][3] |
| Proteasome Inhibitor (MG132) | 10 µM | Pre-incubate for 1-2 hours before adding dTAG-7.[6] |
| CRBN Ligand (Lenalidomide) | 10 µM | Can be used as a competitor to confirm CRBN-dependent degradation.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Fusion Protein Degradation
-
Cell Seeding: Seed cells expressing the FKBP12(F36V)-fusion protein in a multi-well plate and allow them to adhere overnight.
-
dTAG-7 Treatment: Treat the cells with the desired concentrations of dTAG-7 or vehicle control (e.g., DMSO). For a time-course experiment, add the dTAG-7 for varying durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest or the FKBP12(F36V) tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Be sure to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol can be used to confirm the interaction between your FKBP12(F36V)-fusion protein, dTAG-7, and CRBN.
-
Cell Treatment: Treat cells expressing the FKBP12(F36V)-fusion protein with dTAG-7 or a vehicle control for the optimal time determined previously.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against your protein of interest (or the FKBP12(F36V) tag) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes: Wash the beads three to five times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using antibodies against your protein of interest, the FKBP12(F36V) tag, and CRBN. The presence of CRBN in the immunoprecipitate from dTAG-7-treated cells would indicate the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of dTAG-7 mediated protein degradation.
Caption: Troubleshooting workflow for dTAG-7 experiments.
References
- 1. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting incomplete protein degradation with dTAG-7
Welcome to the Technical Support Center for the dTAG System. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete protein degradation when using dTAG-7.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG-7 system and how does it work?
The degradation tag (dTAG) system is a chemical biology tool for inducing rapid and selective degradation of a target protein.[][2] The system requires three components:
-
A protein of interest (POI) endogenously tagged with the mutant FKBP12F36V protein.[3]
-
The dTAG-7 molecule, which is a heterobifunctional small molecule.
-
The cell's natural ubiquitin-proteasome system.[4]
dTAG-7 works by acting as a molecular bridge. One end of dTAG-7 binds selectively to the FKBP12F36V tag on your protein of interest, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity results in the poly-ubiquitination of the POI, marking it for destruction by the proteasome.[5]
Q2: What are the primary advantages of the dTAG system compared to genetic methods like CRISPR or RNAi?
The dTAG system offers several key advantages over traditional genetic perturbation techniques:[3]
-
Speed: Protein degradation is often observed within hours, allowing for the study of immediate cellular responses to protein loss.[6]
-
Reversibility: The effect is reversible; washing out the dTAG-7 compound allows the protein to be re-synthesized and accumulate back to its normal levels.[]
-
Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG-7 molecule.[]
-
Selectivity: dTAG-7 is highly selective for the mutant FKBP12F36V tag and does not significantly affect the wild-type FKBP12 protein, minimizing off-target effects.[][6]
Q3: How do I generate my FKBP12F36V-tagged cell line?
The FKBP12F36V tag can be fused to your protein of interest, either at the N- or C-terminus, using modern genome engineering techniques. CRISPR/Cas9-mediated locus-specific knock-in is the preferred method to ensure the fusion protein is expressed under its endogenous promoter at physiological levels.[6] Alternatively, lentiviral systems can be used for exogenous expression, which can be useful for initial validation.[6]
Troubleshooting Incomplete Protein Degradation
This section addresses common issues where the target protein is not completely degraded after treatment with dTAG-7.
Q4: I am observing minimal or no degradation of my target protein. What are the potential causes and how can I fix this?
This is a common issue that can often be resolved by systematically checking key experimental steps. The problem may lie with the compound, the experimental conditions, or the biological system itself.
Potential Causes & Solutions:
-
Suboptimal dTAG-7 Concentration or Treatment Time: The concentration of dTAG-7 or the duration of treatment may be insufficient.
-
Compromised dTAG-7 Compound: The dTAG-7 compound may have degraded due to improper storage or handling.
-
Solution: Ensure dTAG-7 is stored correctly at -20°C. Prepare fresh stock solutions in DMSO. If possible, test the compound on a positive control cell line known to respond to dTAG-7.
-
-
Issues with the FKBP12F36V-Fusion Protein: The tag may be inaccessible, or the fusion protein may be mislocalized or misfolded, preventing the formation of the ternary complex.
-
Solution: Confirm the full-length expression of your fusion protein via Western blot using an antibody against the protein of interest or the tag. Ensure the protein is localized in the same cellular compartment as the CRBN E3 ligase (typically nucleus and cytoplasm).
-
-
Insufficient E3 Ligase (CRBN) or Proteasome Function: Your cell line may have low levels of CRBN or a compromised ubiquitin-proteasome system.
-
Solution: Confirm that degradation is CRBN-dependent and requires the proteasome.[6] Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a cullin-RING ligase inhibitor (e.g., MLN4924) before adding dTAG-7.[6][8] These treatments should block degradation and "rescue" the protein levels, confirming the mechanism is intact.[6][9]
-
Q5: My protein degradation is inconsistent or plateaus at an incomplete level (e.g., 50-80% degradation). How can I improve efficiency?
Partial degradation suggests the dTAG system is functional but sub-optimal. The goal is to shift the equilibrium toward complete degradation.
Potential Causes & Solutions:
-
High Target Protein Expression: Overexpression of the FKBP12F36V-fusion protein can saturate the cell's degradation capacity.[10]
-
Solution: If using an overexpression system, try reducing the expression level. For endogenously tagged proteins, this is less of an issue but consider that highly abundant proteins are inherently more challenging to degrade completely.
-
-
Rapid Protein Re-synthesis: The rate of new protein synthesis may be competing with the rate of degradation.
-
Solution: To measure the true degradation rate, perform a cycloheximide (B1669411) (CHX) chase experiment.[8] CHX blocks new protein synthesis, allowing you to observe the degradation of the existing protein pool without replacement.
-
-
Subcellular Compartmentalization: The fusion protein may exist in a cellular compartment with limited access to the CRBN E3 ligase or the proteasome.
-
Solution: Use immunofluorescence or cellular fractionation to confirm that your protein of interest and CRBN co-localize. If they are in separate compartments, degradation may be limited to the small fraction of protein that is accessible.
-
-
Negative Feedback Loops: The degradation of your target protein might trigger a cellular response that increases its own transcription, leading to rapid re-synthesis.
-
Solution: Analyze mRNA levels of your target gene via qPCR after dTAG-7 treatment. If a feedback loop is suspected, combining dTAG-7 with a transcriptional inhibitor could be explored, though this may have broader cellular effects.
-
Data Presentation: Recommended Experimental Parameters
Quantitative data should be collected systematically. The tables below provide starting points for experimental design.
Table 1: Recommended Starting Conditions for dTAG-7 Experiments
| Parameter | Recommended Range | Notes |
|---|---|---|
| dTAG-7 Concentration | 100 nM - 500 nM | Start with a dose-response curve to find the optimal concentration.[6][7] |
| Treatment Duration | 4 - 24 hours | A time-course is crucial as degradation kinetics vary between proteins.[6][7] |
| Vehicle Control | DMSO (0.1% or less) | Must be included in all experiments to establish a baseline.[8] |
| Cell Confluency | 70-80% | Ensures cells are in a healthy, proliferative state. |
Table 2: Quick Troubleshooting Guide
| Symptom | Potential Cause | Key Experiment to Perform |
|---|---|---|
| No Degradation | Inactive compound / pathway | Test with proteasome/CRBN inhibitors.[6][9] |
| No Degradation | Incorrect fusion protein | Confirm expression with Western blot. |
| Partial Degradation | High protein expression/synthesis | Cycloheximide (CHX) chase experiment.[8] |
| Inconsistent Results | Variable cell state / confluency | Standardize cell culture procedures. |
| Degradation in controls | Off-target effects (unlikely) | Use untagged parental cell line as a negative control. |
Key Experimental Protocols
Protocol 1: Western Blotting to Quantify Protein Degradation
This protocol outlines the key steps for analyzing dTAG-7-mediated protein degradation.
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of dTAG-7 and controls (e.g., DMSO vehicle, dTAG-7 + MG132).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[11] Include a molecular weight marker.
-
Run the gel to achieve adequate protein separation.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., Actin, Tubulin, or GAPDH).
Protocol 2: Dose-Response and Time-Course Experiment Setup
-
Cell Seeding: Plate an equal number of cells in multiple wells of a 12-well or 6-well plate for each condition to be tested.
-
Dose-Response Setup:
-
Prepare serial dilutions of dTAG-7 in culture media. A common range is 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM.
-
Include a DMSO vehicle control.
-
Treat the cells and incubate for a fixed time (e.g., 8 hours).
-
-
Time-Course Setup:
-
Select an optimal concentration of dTAG-7 based on your dose-response experiment (e.g., 100 nM).
-
Treat cells and harvest at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Harvest and Analysis: Harvest all samples at their respective time points and process for Western blot analysis as described in Protocol 1. Plot the normalized protein levels against dTAG-7 concentration or time to visualize the degradation kinetics.
References
- 2. blog.addgene.org [blog.addgene.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Optimizing dTAG-7 Treatment for Kinetic Studies: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing dTAG-7 treatment time for kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dTAG-7?
A1: dTAG-7 is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It works by inducing the degradation of a target protein that has been tagged with a mutant FKBP12F36V protein.[1] dTAG-7 selectively binds to both the FKBP12F36V tag on the protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome. This targeted degradation is rapid, reversible, and can be controlled by the concentration of dTAG-7.
Q2: How quickly can I expect to see degradation of my target protein with dTAG-7?
A2: The kinetics of degradation can vary depending on the specific target protein and cellular context.[2] However, significant degradation is often observed within a few hours of treatment.[1][2] Some studies have reported pronounced degradation within one hour of treatment with similar dTAG molecules.[2] For a comprehensive understanding of the degradation kinetics, it is essential to perform a time-course experiment.[3]
Q3: What is a typical concentration range for dTAG-7 treatment?
A3: Effective concentrations of dTAG-7 are typically in the nanomolar to low micromolar range. Studies have shown potent degradation of fusion proteins with as little as 50 nM of dTAG-7.[2] However, the optimal concentration should be determined empirically for each target and cell line through a dose-response experiment.[3]
Q4: Is it necessary to perform a time-course experiment for every new target protein?
A4: Yes, it is highly recommended. A time-course experiment is crucial for determining the optimal treatment duration to achieve maximal degradation (Dmax) and for understanding the degradation kinetics of your specific target protein.[3] This information is vital for designing subsequent experiments and for accurately interpreting your results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or minimal degradation of the target protein. | 1. Ineffective dTAG-7 concentration: The concentration of dTAG-7 may be too low to effectively induce degradation. | 1. Perform a dose-response experiment: Titrate dTAG-7 over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your target.[3] |
| 2. Suboptimal treatment time: The incubation time may be too short to observe significant degradation. | 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 1, 2, 4, 8, 12, 24 hours) to identify the time point of maximal degradation.[3] | |
| 3. Low expression of the CRBN E3 ligase: The cell line used may not express sufficient levels of CRBN for efficient degradation. | 3. Verify CRBN expression: Check the expression level of CRBN in your cell line using Western blot or qPCR.[3] Consider using a different cell line with higher CRBN expression if necessary. | |
| 4. Issues with the FKBP12F36V tag: The tag may be improperly folded, inaccessible, or interfering with protein function. | 4. Confirm tag integrity and accessibility: Ensure the tag is correctly fused to your protein of interest and consider tagging the other terminus.[4] Validate the expression of the tagged protein by Western blot using an antibody against the tag or the protein itself. | |
| Inconsistent degradation results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect experimental outcomes. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density and use cells within a defined passage number range. |
| 2. Inaccurate dTAG-7 preparation: Errors in serial dilutions can lead to inconsistent final concentrations. | 2. Prepare fresh dTAG-7 dilutions for each experiment: Use calibrated pipettes and carefully perform serial dilutions from a validated stock solution. | |
| 3. Variability in incubation times: Inconsistent treatment durations will lead to variable degradation levels. | 3. Use a precise timer for all incubations: Ensure all samples are treated for the exact same duration. | |
| Observed cell toxicity at effective dTAG-7 concentrations. | 1. Off-target effects of dTAG-7: At higher concentrations, dTAG-7 may have off-target effects leading to cytotoxicity. | 1. Determine the lowest effective concentration: Use the lowest concentration of dTAG-7 that achieves the desired level of degradation.[3] |
| 2. The degraded protein is essential for cell viability: The observed toxicity may be a direct result of degrading the target protein. | 2. Perform a cell viability assay: Use assays like MTT or CellTiter-Glo to assess cell viability at different dTAG-7 concentrations and time points.[5] |
Experimental Protocols
Protocol 1: Time-Course Experiment for dTAG-7 Treatment
This protocol outlines the steps to determine the optimal treatment time for target protein degradation.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of harvest.
-
dTAG-7 Treatment: The following day, treat the cells with a predetermined effective concentration of dTAG-7 (e.g., the DC50 concentration if known, or a concentration from a preliminary dose-response experiment).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0 hour" time point serves as the untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the degradation of the target protein by Western blotting as described in Protocol 2.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the procedure for detecting the levels of the target protein.
-
Sample Preparation: Normalize the protein concentration of all cell lysates. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3][5] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against time to visualize the degradation kinetics.
Protocol 3: Global Proteomics Analysis by Mass Spectrometry
For a more comprehensive and unbiased assessment of dTAG-7's effects, a mass spectrometry-based proteomics approach can be employed. This allows for the identification of direct targets and potential off-target effects.
-
Sample Preparation for Mass Spectrometry:
-
Treat cells with dTAG-7 for shorter durations (e.g., < 6 hours) to focus on direct degradation targets.[6]
-
Lyse cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Quantitative Analysis):
-
Label the peptide samples from different time points or treatment conditions with isobaric TMT reagents.
-
Pool the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics data analysis software.
-
Determine the changes in protein abundance across the different treatment conditions to identify degraded proteins.
-
Visualizations
Caption: Mechanism of action of dTAG-7.
Caption: Experimental workflow for a kinetic study.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
dTAG-7 Technical Support Center: Primary Cell Culture Applications
Welcome to the technical support center for dTAG-7. This resource is designed for researchers, scientists, and drug development professionals utilizing dTAG-7 for targeted protein degradation in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning cytotoxicity, during your experiments.
FAQs: Understanding and Mitigating dTAG-7 Toxicity
This section addresses common questions regarding the potential toxicity of dTAG-7 in primary cell cultures.
Q1: Is dTAG-7 toxic to primary cells?
The potential for cytotoxicity with dTAG-7 is cell-type dependent and should be empirically determined for each primary cell type and experimental condition. While the dTAG system is designed for high specificity, it is crucial to perform baseline toxicity assessments.[1] As a first-generation degrader, careful dose-response evaluations are recommended.
Q2: What are the potential off-target effects of dTAG-7?
dTAG-7 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest.[2][3] Off-target effects could theoretically arise from unintended interactions with other cellular proteins. Studies have shown that dTAG-7 has limited to no off-target activity towards IKZF1, a known substrate of CRBN modulators like lenalidomide.[2] However, it is always advisable to include appropriate controls to monitor for unexpected cellular responses.
Q3: How can I assess dTAG-7 toxicity in my primary cell culture?
A standard approach is to perform a dose-response viability assay. This will help you determine the optimal concentration of dTAG-7 that effectively degrades the target protein without inducing significant cell death. An ATP-based cell viability assay, such as the CellTiter-Glo® assay, is a sensitive method for this purpose.[4]
Q4: What concentration of dTAG-7 should I use for my experiments?
The effective concentration of dTAG-7 for protein degradation is typically in the nanomolar to low micromolar range.[2] However, the optimal concentration will vary depending on the primary cell type, the expression level of the target protein, and the duration of the treatment. It is recommended to perform a dose-response experiment to determine the minimal concentration required for efficient degradation of your protein of interest while minimizing potential toxicity.
Q5: Should I expect apoptosis or necrosis if dTAG-7 is toxic to my cells?
The mode of cell death (apoptosis or necrosis) induced by dTAG-7, if any, can vary. Apoptosis is a programmed and controlled form of cell death, while necrosis is a result of acute cellular injury leading to cell lysis and inflammation.[5][6][7][8] To distinguish between these, you can use assays that detect specific markers for each process, such as caspase activation for apoptosis or lactate (B86563) dehydrogenase (LDH) release for necrosis.
Troubleshooting Guide: Addressing dTAG-7 Associated Cytotoxicity
This guide provides a step-by-step approach to troubleshoot unexpected cell death or poor cell health in your primary cell cultures following dTAG-7 treatment.
Issue 1: Increased Cell Death Observed After dTAG-7 Treatment
| Possible Cause | Suggested Solution |
| dTAG-7 concentration is too high. | Perform a dose-response experiment to identify the lowest effective concentration that achieves target degradation without significant cytotoxicity. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to the optimal range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific primary cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect on cell viability. |
| On-target toxicity. | The degradation of your target protein may be inducing cell death. This is a valid biological outcome. To confirm this, you can use a catalytically inactive version of your protein of interest fused to the dTAG, or rescue the phenotype by re-expressing the target protein from a vector that is resistant to dTAG-mediated degradation. |
| Cell-type specific sensitivity. | Primary cells can be more sensitive than immortalized cell lines. Consider reducing the treatment duration or using a more advanced dTAG molecule like dTAG-13, which is often preferred for in vivo studies due to its higher potency and potentially more favorable toxicity profile.[9] |
| Contamination of cell culture. | Visually inspect cultures for any signs of microbial contamination. If suspected, discard the culture and start with a fresh stock of cells. |
Issue 2: Reduced Cell Proliferation or Altered Morphology
| Possible Cause | Suggested Solution |
| Sub-lethal toxicity. | Even at non-lethal concentrations, dTAG-7 may be causing cellular stress. Try lowering the concentration or reducing the treatment time. Monitor cell morphology daily using microscopy. |
| Degradation of a protein essential for cell proliferation or maintenance. | This represents an on-target effect. Correlate the observed phenotype with the level of target protein degradation using methods like Western blotting or proteomics. |
| Off-target effects on cellular signaling pathways. | While dTAG-7 is designed to be specific, off-target effects cannot be completely ruled out. If you suspect this, you can try using a different dTAG molecule that utilizes a different E3 ligase, such as a VHL-based degrader, to see if the phenotype persists. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using an ATP-based Viability Assay
This protocol provides a general framework for determining the cytotoxic potential of dTAG-7 in a primary cell culture.
Materials:
-
Primary cells of interest
-
Appropriate culture medium for the primary cells
-
dTAG-7 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize overnight.
-
dTAG-7 Dilution: Prepare a serial dilution of dTAG-7 in your culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Carefully remove the old medium from the wells and add the medium containing the different concentrations of dTAG-7 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Viability Measurement:
-
Equilibrate the plate and the ATP-based viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings of the dTAG-7 treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the dTAG-7 concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is lost).
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Figure 1. Workflow for assessing dTAG-7 cytotoxicity.
Figure 2. Mechanism of dTAG-7-mediated protein degradation.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. Apoptosis vs Necroptosis: Identifying Both Types of Cell Death | Bio-Techne [bio-techne.com]
- 7. Analysis and discrimination of necrosis and apoptosis (programmed cell death) by multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CRBN-Dependent Degradation with dTAG-7
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using dTAG-7 to achieve and confirm Cereblon (CRBN)-dependent degradation of FKBP12F36V-tagged proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it induce protein degradation?
A1: dTAG-7 is a heterobifunctional small molecule, often referred to as a "degrader," used in the dTAG (degradation tag) system.[1] It works by simultaneously binding to the FKBP12F36V mutant protein tag, which is fused to a target protein of interest, and the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the FKBP12F36V-tagged protein and its subsequent degradation by the proteasome.[3][4]
Q2: How can I be certain that the degradation I'm observing is specifically mediated by CRBN?
A2: Confirming CRBN-dependency is a critical control for dTAG-7 experiments. The most direct methods include:
-
Using CRBN knockout (KO) or knockdown (KD) cells: In cells lacking CRBN, dTAG-7 should not be able to induce the degradation of your target protein.[5]
-
Competitive inhibition: Co-treatment with a compound that binds to CRBN, such as lenalidomide (B1683929) or thalidomide, will compete with dTAG-7 for CRBN binding and should rescue your target protein from degradation.[5]
-
Inhibition of the ubiquitin-proteasome pathway: Pre-treatment with inhibitors of the proteasome (e.g., MG132, Carfilzomib) or Cullin-RING E3 ligases (e.g., MLN4924) should prevent degradation, confirming the involvement of this machinery.[5]
Q3: What is the typical effective concentration and treatment time for dTAG-7?
A3: The optimal concentration and treatment time can vary depending on the cell type and the specific target protein. However, dTAG-7 is generally potent, with effective concentrations often in the sub-micromolar range (e.g., 100 nM).[5][6] Significant degradation can often be observed within a few hours of treatment.[5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: Are there potential off-target effects with dTAG-7?
A4: The dTAG system is designed for high selectivity. dTAG-7 has limited activity towards the wild-type FKBP12 protein and minimal off-target effects on known CRBN neosubstrates like IKZF1 at standard working concentrations.[5] However, as with any chemical probe, it is crucial to include proper controls in your experiments.
Q5: Can dTAG-7 be used for in vivo studies?
A5: Yes, the dTAG system, including dTAG-7, has been successfully used for in vivo applications in model organisms like mice to study the acute effects of protein loss.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of the target protein is observed. | Inefficient expression or incorrect tagging of the FKBP12F36V-fusion protein. | Verify the expression of the fusion protein by Western blot using an antibody against the protein of interest or the FKBP12F36V tag. Confirm the correct in-frame fusion through sequencing. |
| Low or absent CRBN expression in the cell line. | Check the endogenous expression level of CRBN in your cell line by Western blot or qPCR. | |
| dTAG-7 degradation or instability. | Prepare fresh dTAG-7 stocks in DMSO. Ensure proper storage at -20°C or -80°C.[1][6] | |
| Suboptimal dTAG-7 concentration or treatment time. | Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 1, 2, 4, 8, 24 hours) experiment to identify optimal conditions. | |
| Inconsistent degradation results between experiments. | Variability in cell confluence or passage number. | Maintain consistent cell culture conditions, including seeding density and passage number, as these can affect protein expression levels and cellular responses. |
| Inconsistent dTAG-7 preparation. | Aliquot dTAG-7 stock solutions to avoid repeated freeze-thaw cycles.[6] | |
| Degradation is observed, but it is not CRBN-dependent. | Off-target effects of dTAG-7 at high concentrations. | Use the lowest effective concentration of dTAG-7 determined from your dose-response experiments. Perform CRBN-dependency validation experiments (see FAQs and protocols below). |
| The fusion tag itself is causing instability of the target protein. | Include a vehicle control (e.g., DMSO) in all experiments to assess the baseline stability of the fusion protein. |
Experimental Protocols & Methodologies
Protocol 1: Confirmation of CRBN-Dependent Degradation using CRBN Knockout Cells
This protocol describes how to verify that dTAG-7-mediated degradation of an FKBP12F36V-tagged protein is dependent on the presence of CRBN.
Methodology:
-
Cell Culture: Culture both wild-type (WT) and CRBN knockout (CRBN-/-) cells expressing your FKBP12F36V-tagged protein of interest under standard conditions.
-
Treatment: Treat both WT and CRBN-/- cells with either DMSO (vehicle control) or dTAG-7 at the desired concentration (e.g., 100 nM) for the determined optimal time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against your protein of interest (or the FKBP12F36V tag) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Compare the protein levels of the FKBP12F36V-tagged target in WT and CRBN-/- cells treated with dTAG-7. A significant reduction in protein levels should only be observed in the WT cells.
Protocol 2: Competitive Inhibition Assay with Lenalidomide
This protocol details how to use a CRBN-binding molecule to compete with dTAG-7 and rescue the target protein from degradation.
Methodology:
-
Cell Culture: Seed cells expressing your FKBP12F36V-tagged protein of interest in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with a high concentration of a CRBN ligand like lenalidomide (e.g., 10 µM) or DMSO for 2 hours.[5]
-
dTAG-7 Treatment: Add dTAG-7 at its optimal degradation concentration to the pre-treated cells. Include control wells with DMSO only, dTAG-7 only, and lenalidomide only.
-
Incubation: Incubate for the optimal dTAG-7 treatment duration.
-
Lysis and Western Blotting: Follow steps 3-6 from Protocol 1 to analyze the protein levels of your target.
-
Analysis: Degradation of the target protein by dTAG-7 should be significantly reduced or completely blocked in the cells pre-treated with lenalidomide.
Protocol 3: In Vitro Ubiquitination Assay
This assay can be used to directly demonstrate the dTAG-7-dependent ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant ubiquitin
-
Immunopurified FKBP12F36V-tagged protein of interest
-
Cell lysate containing CRBN (or recombinant CRBN/DDB1 complex)
-
dTAG-7 or DMSO (vehicle control)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with an antibody against your protein of interest or an anti-ubiquitin antibody.
-
-
Analysis: A high molecular weight smear, indicative of polyubiquitination, should be observed for the target protein only in the presence of all components, including dTAG-7.
Data Presentation
| Experiment | Condition | Expected Outcome |
| CRBN Knockout | WT cells + dTAG-7 | Degradation of FKBP12F36V-tagged protein |
| CRBN-/- cells + dTAG-7 | No degradation of FKBP12F36V-tagged protein | |
| Competitive Inhibition | dTAG-7 only | Degradation of FKBP12F36V-tagged protein |
| dTAG-7 + Lenalidomide | Rescue from degradation | |
| Proteasome Inhibition | dTAG-7 only | Degradation of FKBP12F36V-tagged protein |
| dTAG-7 + MG132 | Rescue from degradation |
Visualizations
Caption: Mechanism of dTAG-7 mediated protein degradation.
Caption: Workflow for validating CRBN-dependent degradation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FKBP12 PROTAC dTAG-7(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
dTAG-7 Technical Support Center: Troubleshooting Solubility and Stock Preparation
Welcome to the technical support center for dTAG-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to dTAG-7 solubility and the preparation of stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it work?
A1: dTAG-7 is a heterobifunctional small molecule degrader used in the degradation tag (dTAG) system. It functions by inducing the selective degradation of proteins that have been tagged with a mutant FKBP12F36V protein. dTAG-7 forms a ternary complex between the FKBP12F36V-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2][3] This system allows for rapid, reversible, and selective protein knockdown, providing a powerful tool for target validation in biological research.[1]
Q2: What are the recommended solvents for dissolving dTAG-7?
A2: The most commonly recommended solvent for dissolving dTAG-7 is Dimethyl Sulfoxide (DMSO). Ethanol (B145695) can also be used, but the maximum achievable concentration is significantly lower than in DMSO.
Q3: How should I store dTAG-7 powder and its stock solutions?
A3:
-
Powder: The solid form of dTAG-7 should be stored at -20°C.[4][5]
-
Stock Solutions in DMSO: For long-term storage, it is recommended to store dTAG-7 stock solutions at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable.[6][7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]
Quantitative Solubility Data
For consistent and reproducible experimental results, it is crucial to work within the solubility limits of dTAG-7. The following table summarizes the maximum concentrations in common laboratory solvents. Note that the molecular weight of dTAG-7 is approximately 1210.32 g/mol , though batch-specific values may vary.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) |
| DMSO | 100 mM - 123.93 mM | ≥100 mg/mL - 150 mg/mL |
| Ethanol | 20 mM | 24.21 mg/mL |
Data compiled from multiple sources.[5][6][8] Some suppliers note that for achieving higher concentrations in DMSO, ultrasonication may be necessary.[6][8]
Experimental Protocol: Preparing a 10 mM dTAG-7 Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of dTAG-7.
Materials:
-
dTAG-7 powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator/ultrasonic bath
Procedure:
-
Pre-warm dTAG-7: Before opening, allow the vial of dTAG-7 powder to equilibrate to room temperature for 15-20 minutes. This prevents moisture condensation.
-
Weigh the Compound: Accurately weigh the desired amount of dTAG-7 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 1.21 mg of dTAG-7 (assuming a molecular weight of 1210.32 g/mol ).
-
Add Solvent: Add the calculated volume of high-quality DMSO to the tube containing the dTAG-7 powder.
-
Dissolve the Compound:
-
Confirm Dissolution: Ensure the solution is clear and free of any visible precipitate before use.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C for long-term stability.[4][7]
Caption: Workflow for preparing a dTAG-7 stock solution.
Troubleshooting Guide for Solubility Issues
Q: I've added DMSO to my dTAG-7 powder, but it's not fully dissolving. What should I do?
A: If you observe particulate matter after vortexing, consider the following steps:
-
Concentration Check: First, ensure that you are not attempting to prepare a solution with a concentration exceeding the maximum solubility of dTAG-7 in DMSO (which is around 100 mM).
-
Gentle Warming: You can try gently warming the solution in a 37°C water bath for a few minutes. Be cautious not to overheat the solution, as this could degrade the compound.
-
Sonication: As indicated in some protocols, using an ultrasonic bath is an effective method to aid dissolution.[6][8] Sonicate the vial for 5-10 minute intervals until the solution becomes clear.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of many organic compounds.
Q: My dTAG-7 solution was clear, but now I see crystals or precipitate. Why did this happen and how can I fix it?
A: Precipitation can occur for a few reasons:
-
Temperature Changes: If the stock solution was stored at a low temperature and not allowed to fully thaw and re-dissolve at room temperature before use, precipitation can occur. Ensure the vial is at room temperature and vortexed well before making dilutions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can affect its stability and lead to precipitation. This is why aliquoting into single-use volumes is highly recommended.[7]
-
Dilution in Aqueous Buffers: dTAG-7 has poor solubility in aqueous solutions. When diluting your DMSO stock into cell culture media or aqueous buffers, it is critical to mix thoroughly and quickly. High final concentrations of dTAG-7 in media with a low percentage of DMSO may lead to precipitation. Try to keep the final DMSO concentration in your experiment as low as possible while ensuring the compound stays in solution.
Q: Can I use a solvent other than DMSO?
A: While DMSO is the preferred solvent for achieving high concentration stock solutions, ethanol is another option, though with a lower maximum solubility of approximately 20 mM. For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline have been reported, but these are for direct administration and not for preparing high-concentration stock solutions.[6][8]
dTAG-7 Mechanism of Action
The dTAG system is a powerful tool for inducing targeted protein degradation. The diagram below illustrates the mechanism by which dTAG-7 operates.
Caption: dTAG-7 mediated protein degradation pathway.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dTAG-7 Datasheet DC Chemicals [dcchemicals.com]
- 5. bio-techne.com [bio-techne.com]
- 6. reactivi.ro [reactivi.ro]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting FKBP12 F36V Fusion Protein Expression
This technical support guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the expression of FKBP12 F36V fusion proteins. The question-and-answer format directly addresses common issues and provides detailed troubleshooting strategies.
Troubleshooting Guide: Why is my FKBP12 F36V Fusion Protein Not Expressing?
Low or no detectable expression of your FKBP12 F36V fusion protein is a common issue, often stemming from the inherent instability of the F36V mutant. This guide will walk you through a systematic approach to diagnose and resolve the expression problem.
Question: I am not seeing any expression of my FKBP12 F36V fusion protein. What is the most likely cause and how do I fix it?
Answer: The most probable cause is the intrinsic instability of the FKBP12 F36V mutant. The F36V mutation is specifically designed to create a destabilized protein that is rapidly degraded by the proteasome.[1] This system is often used for conditional protein stability, where the protein is only stable in the presence of a specific ligand.
Step 1: Stabilize the FKBP12 F36V Domain with a Synthetic Ligand
The primary troubleshooting step is to determine if the lack of expression is due to rapid degradation. This can be tested by adding a stabilizing ligand to your cell culture.
Experimental Protocol: Ligand-dependent Stabilization of FKBP12 F36V Fusion Protein
-
Obtain a Stabilizing Ligand: The most common ligand used for this purpose is Shield-1 .[2][3]
-
Culture Condition Optimization:
-
Prepare parallel cultures of your host cells (e.g., E. coli, mammalian cells) transformed or transfected with your FKBP12 F36V fusion protein expression vector.
-
To one set of cultures, add Shield-1 at a final concentration of 1 µM.[2] For mammalian cells, this is typically added 24 hours prior to analysis.[2]
-
Maintain a control set of cultures without Shield-1.
-
-
Induce Protein Expression: Follow your standard induction protocol (e.g., with IPTG for E. coli or a specific inducer for your mammalian system).
-
Analyze Protein Expression: After the induction period, harvest the cells and analyze protein expression levels by Western blot using an antibody against your fusion partner or a tag.
Expected Outcome:
| Condition | Expected Result | Interpretation |
| Without Shield-1 | No or very low protein expression | The FKBP12 F36V fusion protein is unstable and being degraded. |
| With Shield-1 | Detectable protein expression | The ligand is stabilizing the FKBP12 F36V domain, preventing degradation. |
If you observe protein expression in the presence of Shield-1, the primary issue is the inherent instability of your fusion protein. For subsequent experiments requiring a stable protein, the inclusion of Shield-1 in your culture medium will be necessary.
Troubleshooting Workflow
The following diagram illustrates the initial troubleshooting steps for a lack of FKBP12 F36V fusion protein expression.
Caption: Initial troubleshooting workflow for FKBP12 F36V fusion protein expression.
FAQs and Further Troubleshooting
If adding a stabilizing ligand does not rescue the expression of your FKBP12 F36V fusion protein, other factors may be at play. The following FAQs address additional common problems and solutions.
Question: I added Shield-1, but I still don't see any protein expression. What should I check next?
Answer: If ligand stabilization does not work, the issue may lie with the gene sequence, the expression vector, the host organism, or the culture conditions.
1. Verify Your Construct
-
Sequence Verification: Ensure that the coding sequence of your FKBP12 F36V fusion protein is correct and in-frame. Errors in the sequence can introduce premature stop codons or frameshifts.
2. Optimize Codon Usage
-
Codon Bias: The presence of rare codons in your gene can lead to ribosome stalling and low translation efficiency.[4][5] This is particularly relevant when expressing a human protein in a bacterial host like E. coli.
-
Solution: Perform codon optimization of your gene sequence for the expression host you are using.[4][6] Several online tools and commercial services are available for this purpose.
3. Assess Protein Toxicity
-
Toxicity of the Fusion Partner: Your protein of interest, when fused to FKBP12 F36V, might be toxic to the host cells, leading to poor growth and low expression.
-
Troubleshooting Steps:
-
Use a tightly regulated promoter to minimize basal expression before induction.
-
Lower the induction temperature (e.g., 18-25°C for E. coli) to slow down protein production and reduce stress on the cell.[7]
-
Use a lower concentration of the inducer (e.g., IPTG).
-
Consider using a different expression host that may be more tolerant of the protein.
-
4. Address mRNA and Protein Instability
-
mRNA Secondary Structure: Strong secondary structures in the 5' untranslated region of your mRNA can hinder ribosome binding and translation initiation.
-
Proteolytic Degradation: Besides the proteasomal degradation of the FKBP12 F36V domain, the fusion protein might be susceptible to other cellular proteases.
-
Solutions:
-
Use bioinformatics tools to predict and modify mRNA secondary structures.
-
Lower the expression temperature to reduce protease activity.[7]
-
Use protease-deficient host strains.
-
Consider adding a different, highly soluble fusion tag (e.g., GST, MBP) to protect your protein from degradation and aid in folding.
-
Question: Could the fusion partner itself be the problem?
Answer: Yes, the properties of the protein fused to FKBP12 F36V can significantly impact expression.
-
Insolubility: The fusion partner may be prone to misfolding and aggregation, leading to the formation of insoluble inclusion bodies, especially in bacterial expression systems.[8][9]
-
Disulfide Bonds: Proteins requiring disulfide bond formation for proper folding may not be expressed correctly in the reducing environment of the E. coli cytoplasm.[5]
Experimental Protocol: Solubility Analysis
-
Cell Lysis: After induction, harvest and lyse the cells.
-
Centrifugation: Centrifuge the cell lysate at a high speed (e.g., >10,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Run both the soluble and insoluble fractions on an SDS-PAGE gel and perform a Western blot to determine the localization of your fusion protein.
Interpretation of Solubility Analysis:
| Fraction | Protein Band Detected | Interpretation |
| Soluble | Yes | The protein is expressed in a soluble form. |
| Insoluble | Yes | The protein is aggregating in inclusion bodies. |
If your protein is found in the insoluble fraction, you can try to optimize for soluble expression by lowering the induction temperature, co-expressing chaperones, or using a solubility-enhancing fusion tag.
Question: What are the key considerations when choosing an expression system for my FKBP12 F36V fusion protein?
Answer: The choice of expression system is critical and depends on the downstream application and the properties of your fusion partner.
| Expression System | Advantages | Disadvantages | Best For |
| E. coli | Rapid growth, high yield, low cost.[8] | Lacks post-translational modifications, protein misfolding is common.[5][8] | High-yield production for structural studies or in vitro assays where post-translational modifications are not required. |
| Yeast | Eukaryotic system with some post-translational modifications, scalable. | May have different glycosylation patterns than mammalian cells. | Proteins that require basic eukaryotic folding and modifications. |
| Insect Cells | High levels of expression, complex post-translational modifications similar to mammalian cells. | More time-consuming and expensive than bacterial systems. | Complex eukaryotic proteins. |
| Mammalian Cells | The most "natural" environment for mammalian proteins, ensuring proper folding and post-translational modifications. | Lower yields, more complex and expensive culture conditions. | Functional studies in a cellular context, therapeutic protein production. |
Signaling and Degradation Pathway
The following diagram illustrates the principle behind the ligand-dependent stability of the FKBP12 F36V domain.
Caption: Mechanism of FKBP12 F36V stabilization.
By systematically working through these troubleshooting steps, you can identify the cause of your FKBP12 F36V fusion protein expression issues and implement the appropriate solutions to achieve successful protein production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A DIRECTED APPROACH FOR ENGINEERING CONDITIONAL PROTEIN STABILITY USING BIOLOGICALLY SILENT SMALL MOLECULES* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biomatik.com [biomatik.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
Technical Support Center: Fusion Protein Stability & Degradation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting variable degradation kinetics of fusion proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my fusion protein degrading faster than the individual native proteins?
A1: The degradation rate of a fusion protein is not simply an average of its components. Several factors can lead to increased degradation:
-
Conformational Strain: Fusing two proteins can lead to improper folding of one or both partners, exposing hydrophobic patches or unstable regions that are recognized by the cellular quality control machinery, leading to degradation.
-
Exposure of Degradation Signals: The fusion may unmask cryptic degradation signals (degrons) in one of the protein partners that were buried in the native conformation.
-
Creation of a Novel Degron: The junction sequence itself or the new N-terminus or C-terminus of the fusion construct can inadvertently create a degron, such as a PEST sequence or a destabilizing N-terminal residue.[1]
Q2: What is a PEST sequence and how does it affect protein stability?
A2: A PEST sequence is a peptide region rich in proline (P), glutamic acid (E), serine (S), and threonine (T).[2][3][4][5] These sequences are strongly associated with proteins that have short intracellular half-lives.[3][4] They act as signals for rapid proteolysis, often mediated by the ubiquitin-proteasome system.[2][4] The presence of a PEST sequence can dramatically decrease the stability of a fusion protein.
Q3: Can the choice of fusion tag influence protein degradation?
A3: Absolutely. Fusion tags can significantly alter protein stability in several ways:
-
Solubility and Folding: Some tags, like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can enhance the solubility and proper folding of the target protein, thereby increasing its stability.[6][7]
-
Intrinsic Stability: The tag itself has its own degradation kinetics which can influence the overall fusion protein.
-
Steric Hindrance: A large, stable tag may sterically hinder access of proteases to labile sites on the target protein, increasing its half-life.
-
N-end Rule: The N-terminal residue exposed after cleavage of an N-terminal tag can determine the protein's half-life according to the "N-end rule".[8][9][10] For example, an N-terminal arginine or leucine (B10760876) can be highly destabilizing.[10]
Q4: My fusion protein is being truncated. What is the likely cause?
A4: Truncation suggests cleavage by a protease rather than complete degradation. Common causes include:
-
Hypersensitive Linkers: The linker region between the fusion partners may be unstructured and highly susceptible to proteolytic attack.
-
Host Cell Proteases: The expression host (e.g., E. coli) contains endogenous proteases (like OmpT and Lon) that can cleave the recombinant protein.[11]
-
Non-specific Cleavage: During purification, proteases used to remove affinity tags (e.g., thrombin) can sometimes cleave at secondary, non-specific sites within your protein of interest, especially under non-optimal conditions.[12]
Q5: How can I experimentally measure the half-life of my fusion protein?
A5: The two most common methods for determining protein half-life in cultured cells are the cycloheximide (B1669411) (CHX) chase assay and pulse-chase analysis.[13][14][15][16]
-
Cycloheximide (CHX) Chase: This method involves treating cells with CHX, a protein synthesis inhibitor.[14][17] Once new protein synthesis is blocked, the decay of the existing protein of interest is monitored over time by Western blotting.[18]
-
Pulse-Chase Analysis: This technique involves labeling cells for a short period ("pulse") with radioactive amino acids (e.g., ³⁵S-methionine). The radioactive label is then "chased" with an excess of non-radioactive amino acids. The rate of disappearance of the radiolabeled protein is measured over time via immunoprecipitation and autoradiography.[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to fusion protein degradation.
Problem 1: Low or No Full-Length Protein Detected
| Possible Cause | Suggested Solution |
| Rapid Degradation | Lower expression temperature (e.g., 15-28°C) to slow down cellular processes, including proteolysis, and promote proper folding.[11][19] |
| Use a protease-deficient host strain (e.g., BL21(DE3) strains lacking Lon and OmpT proteases).[11][19] | |
| Add a protease inhibitor cocktail during cell lysis.[11] | |
| Truncation/Cleavage | Analyze the amino acid sequence of the linker and protein for potential protease cleavage sites and mutate them. |
| Change the fusion partner or the position of the tag (N- vs. C-terminus). The stability of a fusion construct can depend on the relative position of its components.[1] | |
| Insolubility/Aggregation | The protein may be misfolded and accumulating in inclusion bodies, which are often cleared by the cell.[20] Use a solubility-enhancing fusion tag like MBP or GST.[6][7] |
| Optimize expression conditions (lower temperature, different inducer concentration).[20] |
Problem 2: Fusion Protein Half-Life is Too Short for Downstream Applications
| Possible Cause | Suggested Solution |
| PEST Sequences | Use bioinformatics tools (e.g., PESTfind) to scan the protein sequence for potential PEST motifs.[2] |
| If found, mutate key residues (e.g., P, E, S, T to A) within the PEST sequence to disrupt the signal. | |
| N-end Rule Destabilization | If using an N-terminal tag that is cleaved, ensure the resulting N-terminal residue of your protein is stabilizing (e.g., Met, Gly, Ala, Ser).[10] Modify the construct if necessary. |
| Ubiquitination Sites | Identify potential lysine (B10760008) (K) residues that may be targets for ubiquitination. Mutate key lysine residues to arginine (R) to prevent ubiquitination and subsequent degradation. |
Visual Troubleshooting Workflow
The following flowchart outlines a systematic approach to diagnosing and resolving fusion protein stability issues.
Caption: Troubleshooting flowchart for low fusion protein yield.
Quantitative Data Summary
The stability of a protein can be dramatically altered by its N-terminal residue, a phenomenon known as the N-end rule. The table below provides illustrative half-lives for a model protein in a mammalian system based on its N-terminal amino acid.
| N-Terminal Residue | Classification | Approximate Half-Life |
| Valine (V) | Stabilizing | >100 hours |
| Methionine (M), Glycine (G) | Stabilizing | ~30 hours |
| Proline (P), Isoleucine (I) | Stabilizing | ~20 hours |
| Threonine (T) | Stabilizing | ~7 hours |
| Leucine (L), Phenylalanine (F) | Destabilizing | ~3 minutes |
| Aspartic Acid (D), Lysine (K) | Destabilizing | ~3 minutes |
| Arginine (R) | Destabilizing | ~2 minutes |
| Data is illustrative and adapted from published findings on the N-end rule.[10] |
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol outlines a method to determine the in vivo half-life of a fusion protein by inhibiting protein synthesis.[17][18][21]
Materials:
-
Cultured cells expressing the fusion protein of interest.
-
Complete culture medium.
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).[21]
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with freshly added protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow to ~80-90% confluency.[21]
-
Prepare a working solution of CHX in pre-warmed complete medium. The final concentration must be optimized for your cell line (typically 50-300 µg/mL) to ensure it blocks translation without causing rapid cytotoxicity.[18]
-
For the zero time point (t=0), wash one plate of cells with cold PBS and immediately lyse the cells. Store the lysate at -80°C.
-
Remove the medium from the remaining plates and add the CHX-containing medium.[18][22]
-
Incubate the cells and harvest them at subsequent time points (e.g., 1, 2, 4, 8, 12 hours). At each time point, wash the cells with cold PBS and lyse them.
-
After collecting all samples, determine the protein concentration of each lysate using a BCA assay.
-
Normalize the total protein amount for each sample, and analyze the levels of your fusion protein by SDS-PAGE and Western blotting. A stable loading control (e.g., β-actin or GAPDH) should also be blotted.
-
Quantify the band intensity for your protein of interest at each time point relative to the t=0 sample. Plot the remaining protein percentage versus time on a semi-log plot to calculate the half-life.
Diagram: Cycloheximide Chase Assay Workflow
References
- 1. The proteosomal degradation of fusion proteins cannot be predicted from the proteosome susceptibility of their individual components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.inje.ac.kr [home.inje.ac.kr]
- 3. Amino acid sequences common to rapidly degraded proteins: the PEST hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEST sequence - Wikipedia [en.wikipedia.org]
- 5. PEST sequences and regulation by proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 7. Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology [mdpi.com]
- 8. The N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-End Rule Pathway | Annual Reviews [annualreviews.org]
- 10. N-end rule - Wikipedia [en.wikipedia.org]
- 11. neb.com [neb.com]
- 12. Tech Note: Addressing Stability Issues in Fusion Protein Cleavage [kbdna.com]
- 13. Determining protein half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Determining Protein Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 18. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 22. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: dTAG-7 vs. dTAG-13 for FKBP12(F36V)-Targeted Protein Degradation
For researchers utilizing the degradation tag (dTAG) system to achieve rapid and specific degradation of proteins of interest, the choice between different dTAG molecules is a critical experimental consideration. This guide provides an objective comparison of two prominent cereblon (CRBN)-recruiting degraders, dTAG-7 and dTAG-13, for the targeted degradation of proteins fused with the mutant FKBP12(F36V) tag.
The dTAG system is a powerful chemical biology tool that enables the immediate and reversible degradation of a target protein.[1][2] This is achieved by tagging the protein of interest with the FKBP12(F36V) mutant and introducing a heterobifunctional dTAG molecule.[1][3] This molecule acts as a bridge, bringing the FKBP12(F36V)-tagged protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4] Both dTAG-7 and dTAG-13 operate through this mechanism, recruiting the CRBN E3 ligase to the FKBP12(F36V) tag.[1]
Performance Comparison: dTAG-7 vs. dTAG-13
While both molecules are effective degraders, experimental evidence, primarily from the foundational study by Nabet et al. (2018), indicates that dTAG-13 is often the more potent and efficient of the two.[1][5]
In studies involving various FKBP12(F36V) fusion proteins, both dTAG-7 and dTAG-13 were capable of inducing potent degradation at concentrations as low as 50 nM.[1] However, for certain challenging targets like FKBP12(F36V)-KRAS(G12V), dTAG-13 demonstrated markedly superior performance, inducing rapid and pronounced degradation, whereas dTAG-7 only achieved modest degradation at high concentrations.[1] Consequently, dTAG-13 is often recommended as the lead degrader for new targets.[1][5]
The following tables summarize the key characteristics and comparative performance data for dTAG-7 and dTAG-13.
Table 1: General Properties of dTAG-7 and dTAG-13
| Property | dTAG-7 | dTAG-13 |
| Mechanism of Action | Recruits FKBP12(F36V) to the CRBN E3 ligase for proteasomal degradation.[6] | Recruits FKBP12(F36V) to the CRBN E3 ligase for proteasomal degradation.[7] |
| Target | FKBP12(F36V) fusion proteins.[8] | FKBP12(F36V) fusion proteins.[7] |
| E3 Ligase Recruited | Cereblon (CRBN).[8][9] | Cereblon (CRBN).[7][9] |
| Molecular Weight | 1210.32 g/mol .[8] | 1049.18 g/mol .[7] |
| Chemical Formula | C₆₃H₇₉N₅O₁₉.[8] | C₅₇H₆₈N₄O₁₅.[7] |
Table 2: Comparative Degradation Performance
| Fusion Protein Target | dTAG-7 Performance | dTAG-13 Performance | Cell Line | Reference |
| FKBP12(F36V)-Nluc | Potent degradation (100 nM, 4h).[1] | Potent degradation (100 nM, 4h).[1] | 293FT | [1] |
| BRD4(short)-FKBP12(F36V) | Robust degradation.[1] | Robust degradation.[1] | MV4;11 | [1] |
| FKBP12(F36V)-KRAS(G12V) | Modest degradation at high doses.[1] | Rapid and pronounced degradation.[1] | NIH/3T3 | [1] |
| Various Fusion Chimeras | Potent degradation at 50 nM.[1] | Potent degradation at 50 nM.[1] | MV4;11 | [1] |
Signaling Pathway and Experimental Workflow
The successful application of the dTAG system relies on a clear understanding of its mechanism and a well-defined experimental workflow.
dTAG-Mediated Protein Degradation Pathway
The diagram below illustrates the sequence of events initiated by a dTAG molecule, leading to the degradation of a target protein.
Caption: Mechanism of dTAG-mediated protein degradation.
General Experimental Workflow for Comparing Degraders
The following diagram outlines a typical workflow for evaluating and comparing the efficacy of dTAG-7 and dTAG-13.
Caption: Workflow for comparing dTAG degrader performance.
Experimental Protocols
Detailed protocols are essential for reproducible results. Below are methodologies for key experiments involved in comparing dTAG-7 and dTAG-13.
Generation of FKBP12(F36V) Fusion Protein Expressing Cell Lines
Two primary methods are used to express the protein of interest fused to the FKBP12(F36V) tag:
-
Lentiviral Expression:
-
Clone the gene of interest in-frame with FKBP12(F36V) into a lentiviral expression vector (plasmids are available from Addgene).[7][10] Ensure the tag is placed on a terminus that does not disrupt protein function.[10]
-
Produce lentivirus in a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the viral supernatant.
-
Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).[1]
-
Verify the expression of the full-length fusion protein by Western Blot.
-
-
CRISPR/Cas9-mediated Knock-in:
-
Design a guide RNA (sgRNA) targeting the desired genomic locus (N- or C-terminus) of the gene of interest.[10]
-
Design a donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[10]
-
Co-transfect the target cells with the Cas9 nuclease, sgRNA, and the donor plasmid.
-
Select for successfully edited cells, for example, using a linked antibiotic resistance marker.
-
Isolate single-cell clones and screen for correct in-frame knock-in by PCR and confirm protein expression by Western Blot.
-
Protein Degradation Assay
-
Cell Plating: Seed the stable cell line expressing the FKBP12(F36V)-fusion protein into multi-well plates at an appropriate density.
-
dTAG Treatment: The following day, treat the cells with a dose-response of dTAG-7 or dTAG-13 (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control compound (e.g., dTAG-13-NEG).[11]
-
Time Course: Harvest cells at various time points after treatment (e.g., 1, 2, 4, 8, 24 hours) to assess degradation kinetics.[1]
-
Lysis: Wash cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading for downstream analysis.
Analysis of Protein Degradation
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest or to a tag (e.g., HA-tag) incorporated into the fusion construct.[1]
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Visualize bands and perform densitometry analysis to quantify the relative protein levels compared to the DMSO control.
-
-
Luciferase-based Reporter Assay (for Nluc fusions):
-
For fusion proteins tagged with a luciferase variant like NanoLuc (Nluc), a dual-luciferase reporter assay can be used for higher throughput analysis.[1][12]
-
A second, untagged luciferase (e.g., Firefly luciferase, Fluc) is co-expressed to normalize for cell viability and transcriptional effects.[1]
-
After dTAG treatment, lyse the cells and measure the luminescence of both Nluc and Fluc using a plate reader and the appropriate substrates.
-
Calculate the ratio of Nluc to Fluc signal and normalize to the DMSO control to determine the extent of degradation.[1][12]
-
Conclusion
Both dTAG-7 and dTAG-13 are highly effective and selective degraders for FKBP12(F36V)-tagged proteins.[1] However, based on published data, dTAG-13 demonstrates broader efficacy and higher potency across different fusion proteins, making it the preferred choice for initial studies and for targets that may be more resistant to degradation. [1][5] For any new target, it is recommended to empirically test both degraders to determine the optimal molecule and conditions for achieving the desired level of protein knockdown.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. dTAG-7 Datasheet DC Chemicals [dcchemicals.com]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 10. media.addgene.org [media.addgene.org]
- 11. tocris.com [tocris.com]
- 12. researchgate.net [researchgate.net]
dTAG-7 system versus auxin-inducible degron (AID) system
A Comparative Guide to Targeted Protein Degradation: dTAG-7 versus Auxin-Inducible Degron (AID) Systems
Targeted protein degradation (TPD) has emerged as a powerful technology for studying protein function and for therapeutic development. By hijacking the cell's natural protein disposal machinery, TPD allows for the rapid and controlled elimination of specific proteins. This guide provides a detailed comparison of two prominent TPD platforms: the dTAG-7 system and the auxin-inducible degron (AID) system.
Mechanism of Action
Both systems function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. However, they employ distinct molecular components to achieve this.
The dTAG-7 System: This system repurposes an endogenous E3 ligase. A protein of interest (POI) is genetically fused with a mutant FKBP12F36V tag. The dTAG-7 molecule is a heterobifunctional small molecule that acts as a molecular glue.[1] One end of dTAG-7 binds selectively to the FKBP12F36V tag, while the other end recruits the endogenous Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This induced ternary complex formation leads to the polyubiquitination of the POI, marking it for destruction by the proteasome.[3] A key advantage is that it only requires a single genetic modification to tag the target protein, as it utilizes a native E3 ligase.[2][4]
The Auxin-Inducible Degron (AID) System: The AID system is derived from a plant hormone signaling pathway.[2][5] It requires two exogenous components to be introduced into non-plant cells: the target protein is fused to an auxin-inducible degron (AID) tag (e.g., mini-IAA7), and a plant-specific F-box protein, TIR1 (or a variant like AtAFB2), is constitutively expressed.[6][7][8] In the presence of the plant hormone auxin (or a synthetic analog like 5-Ph-IAA), TIR1, the AID tag, and auxin form a stable ternary complex.[7] TIR1 acts as a substrate receptor for the endogenous Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of the AID-tagged protein.[5][6]
Performance Comparison
The choice between the dTAG-7 and AID systems often depends on the specific experimental needs, as their performance characteristics can differ.
| Feature | dTAG-7 System | Auxin-Inducible Degron (AID) System |
| E3 Ligase | Endogenous CRL4CRBN[2] | Exogenous TIR1/AFB2 with endogenous SCF complex[5][6] |
| Small Molecule | dTAG-7 (or dTAG-13)[9] | Auxin (IAA) or analogs (e.g., 5-Ph-IAA)[6][10] |
| Genetic Modification | Single: Tagging of POI with FKBP12F36V[2][4] | Double: Tagging of POI with AID tag and expression of TIR1/AFB2[7] |
| Degradation Kinetics | Rapid, with significant degradation within 1-4 hours for many targets.[3][11] | Rapid, often >90% depletion within 1-3 hours.[12] Some studies show improved AID systems have better kinetics than dTAG for certain proteins.[2] |
| Basal Degradation | Generally low due to high selectivity of the dTAG molecule for the mutant FKBP12 tag.[3] | A known issue ("leaky" degradation) in the absence of auxin, though significantly minimized in newer versions (AID 2.0/3.0) with engineered TIR1/AFB2 variants.[7][13][14] |
| Specificity | Highly selective for the FKBP12F36V tag with minimal off-target effects reported for dTAG-7/13.[3] | High specificity for the AID-tagged protein. High concentrations of auxin analogs can have off-target cellular effects, but newer systems use much lower concentrations (e.g., 1 µM 5-Ph-IAA).[4][10] |
| Reversibility | Reversible upon washout of the dTAG molecule.[9][] However, some studies report slower target protein recovery compared to improved AID systems.[13][14] | Reversible upon auxin washout.[2] Newer AID 3.0 systems show faster recovery than dTAG and earlier AID versions.[14] |
| In Vivo Application | Demonstrated efficacy in mouse models.[3] | Widely used across various model organisms including yeast, C. elegans, Drosophila, zebrafish, and mice.[2][16][17] |
Experimental Protocols & Workflow
Implementing either system typically involves gene editing to tag the endogenous protein of interest, followed by treatment with the specific small molecule degrader and subsequent analysis.
Key Experimental Protocol: Endogenous Protein Tagging and Degradation
This protocol provides a general outline for using CRISPR/Cas9 to tag an endogenous protein and verify its degradation.
1. Cell Line Generation:
-
Design: Design a guide RNA (sgRNA) targeting the genomic locus near the start or stop codon of the POI. Design a donor plasmid containing the degradation tag (FKBP12F36V for dTAG; mini-AID for AID) flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA cut site.[18] The plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance).
-
Transfection: Co-transfect the host cells with the Cas9-sgRNA expression vector and the donor plasmid.
-
For AID System Only: Stably transfect the cells to express the appropriate F-box protein (e.g., OsTIR1 or AtAFB2). This can be done before or after tagging the POI.[7]
-
Selection and Validation: Select for successfully edited cells using the appropriate antibiotic. Isolate single-cell clones and validate correct, homozygous tag integration via genomic PCR, Sanger sequencing, and Western blotting to confirm the expression of the correctly sized fusion protein.
2. Degradation Assay:
-
Cell Plating: Plate the validated knock-in cells at an appropriate density.
-
Treatment: Add the small molecule degrader to the culture medium.
-
Time Course: Harvest cells at various time points post-treatment (e.g., 0, 1, 2, 4, 8, 24 hours) to analyze the kinetics of degradation.
-
Analysis: Prepare cell lysates and analyze the POI levels using Western blotting. An antibody against the POI or the tag can be used. Use a loading control (e.g., Actin, Tubulin) to normalize protein levels. Quantify band intensity to determine the percentage of protein remaining.
3. Reversibility Assay (Washout Experiment):
-
Degradation: Treat cells with the degrader for a sufficient time to achieve maximal degradation (e.g., 4-6 hours).
-
Washout: Remove the degrader-containing medium, wash the cells multiple times with fresh medium, and then incubate in degrader-free medium.
-
Recovery: Harvest cells at various time points post-washout (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze protein levels by Western blot to assess the rate of protein re-expression.[13]
Conclusion
Both the dTAG-7 and AID systems are robust and powerful tools for achieving rapid, specific, and reversible protein degradation.
-
The dTAG-7 system offers the advantage of requiring only a single genetic modification by co-opting an endogenous E3 ligase, making cell line generation more straightforward.[2][4] It exhibits very low basal degradation and is highly specific.
-
The AID system is exceptionally versatile and has been adapted to a wide range of model organisms.[16][17] While early versions were hampered by leaky degradation and the need for high auxin concentrations, newer iterations (AID 2.0/3.0) have largely overcome these issues, offering minimal basal degradation, high efficiency at low inducer concentrations, and faster recovery kinetics.[13][14]
The optimal choice depends on the specific biological question, the model system, and the tolerance for upfront genetic engineering. For researchers prioritizing streamlined cell line development in mammalian systems, dTAG is an excellent option. For those working in diverse model organisms or requiring the absolute fastest recovery dynamics, the improved AID systems may be more suitable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A fast and tuneable auxin‐inducible degron for depletion of target proteins in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines [bio-protocol.org]
- 9. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative analysis and directed protein evolution yield an improved degron technology with minimal basal degradation, rapid inducible depletion, and faster recovery of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Auxin-inducible degron system: an efficient protein degradation tool to study protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. media.addgene.org [media.addgene.org]
- 19. researchgate.net [researchgate.net]
dTAG-7 vs. RNAi: A Comparative Guide to Protein Knockdown Technologies
For researchers, scientists, and drug development professionals, the precise and efficient knockdown of target proteins is paramount for elucidating biological pathways and validating novel therapeutic targets. While RNA interference (RNAi) has long been a cornerstone of this research, newer technologies like the dTAG system, utilizing molecules such as dTAG-7, offer compelling advantages. This guide provides an objective comparison of dTAG-7 and RNAi, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate protein knockdown strategy.
At a Glance: dTAG-7 vs. RNAi
| Feature | dTAG-7 | RNA Interference (RNAi) |
| Mechanism of Action | Post-translational protein degradation | Post-transcriptional mRNA degradation |
| Target | Protein of Interest (requires FKBP12F36V tag) | Messenger RNA (mRNA) |
| Speed of Knockdown | Rapid (minutes to hours) | Slower (typically 24-72 hours) |
| Reversibility | Reversible upon washout of dTAG-7 | Generally considered irreversible within the experimental timeframe |
| Specificity | High, targets the specific fusion protein | Prone to off-target effects due to seed sequence homology |
| Dose-dependent Control | Yes | Limited |
| Requirement | Genetic tagging of the target protein | Knowledge of the target mRNA sequence |
Unveiling the Mechanisms: A Tale of Two Pathways
The fundamental difference between dTAG-7 and RNAi lies in their point of intervention in the central dogma of molecular biology.
dTAG-7: Hijacking the Proteasome for Targeted Degradation
The dTAG system is a chemically-induced protein degradation technology. It requires the protein of interest to be genetically tagged with a mutated FKBP12F36V domain. dTAG-7 is a heterobifunctional molecule that acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for rapid and efficient degradation by the cell's own protein disposal machinery, the proteasome.[1]
RNAi: Silencing the Messenger
RNA interference is a natural biological process for gene silencing that is initiated by the introduction of double-stranded RNA (dsRNA), which is then processed into small interfering RNAs (siRNAs).[2] These siRNAs are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target messenger RNA (mRNA) with a complementary sequence. This leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into protein.[2]
Performance Comparison: Speed, Efficacy, and Specificity
| Parameter | dTAG-7 | RNAi | Supporting Data |
| Time to Onset of Knockdown | 30 minutes - 2 hours | 24 - 48 hours | dTAG-mediated degradation is observable within 30 minutes to 2 hours, while RNAi requires more extended periods for mRNA and subsequent protein depletion.[3][4] |
| Maximum Knockdown Efficiency | >90% | Variable (typically 70-90%) | dTAG systems can achieve profound and sustained protein degradation. RNAi efficiency can be variable depending on the target and siRNA efficacy. |
| Duration of Knockdown | Sustained with continuous dTAG-7 presence | Can be long-lasting, but transient | dTAG-7's effect is reversible upon its removal. RNAi effects can persist for several days. |
| Off-Target Effects | Minimal, highly specific to the FKBP12F36V tag | Common, primarily through "seed region" homology | Proteomic studies have shown the dTAG system to be highly selective.[5] RNAi off-target effects are well-documented and can be caused by as little as a 7-nucleotide seed sequence match.[6][7] |
Experimental Protocols
Key Experiment: dTAG-7-mediated Protein Degradation and Western Blot Analysis
This protocol outlines the steps for inducing the degradation of a target protein fused to the FKBP12F36V tag using dTAG-7 and assessing the knockdown by Western blot.
1. Cell Culture and Treatment:
-
Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.
-
On the day of the experiment, treat the cells with the desired concentration of dTAG-7 (e.g., 100 nM). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after dTAG-7 addition.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Key Experiment: RNAi-mediated Protein Knockdown and Western Blot Analysis
This protocol describes the transfection of siRNA to induce protein knockdown and its subsequent analysis.
1. Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[8]
2. siRNA Transfection:
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
In tube A, dilute the siRNA (e.g., to a final concentration of 25 nM) in serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.[8]
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
3. Cell Lysis and Protein Analysis:
-
Following the incubation period, lyse the cells and perform protein quantification and Western blotting as described in the dTAG-7 protocol above.[9]
Conclusion: Choosing the Right Tool for the Job
Both dTAG-7 and RNAi are powerful tools for protein knockdown, each with its own set of advantages and limitations.
dTAG-7 is the superior choice for studies requiring:
-
Rapid protein depletion: To observe the immediate consequences of protein loss.
-
Temporal control: The ability to turn protein degradation on and off.
-
High specificity: To minimize confounding off-target effects.
-
Dose-dependent knockdown: To study the effects of partial versus complete protein loss.
RNAi remains a valuable technique, particularly when:
-
Genetic modification of the target protein is not feasible.
-
A simple and well-established method is preferred.
-
Long-term silencing is the primary goal.
For researchers in drug development and target validation, the rapid, specific, and controllable nature of the dTAG system offers a significant advancement over traditional RNAi methods, enabling a more precise dissection of protein function and a more confident assessment of therapeutic targets.
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. RNAi-Mediated Knockdown of Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CRBN- and VHL-Recruiting dTAG Molecules for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) technology has emerged as a powerful tool for inducing rapid and selective protein degradation, offering temporal advantages over traditional genetic knockdown approaches.[1] This guide provides a comprehensive comparison of two key classes of dTAG molecules: those that recruit the Cereblon (CRBN) E3 ubiquitin ligase and those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the nuances of each system is critical for selecting the optimal strategy for a given biological target and context.
Mechanism of Action: A Tale of Two Ligases
The dTAG system operates by fusing a protein of interest with a mutated FKBP12 protein (FKBP12F36V).[2][3] A heterobifunctional dTAG molecule then acts as a bridge, simultaneously binding to the FKBP12F36V tag and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[2] The primary difference between the two systems lies in the E3 ligase they hijack.
-
CRBN-Recruiting dTAGs (e.g., dTAG-13): These molecules incorporate a ligand, often a derivative of thalidomide, that binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ligase complex.[3][4]
-
VHL-Recruiting dTAGs (e.g., dTAGV-1): These molecules utilize a ligand that binds to VHL, the substrate recognition component of the CUL2-ELOB/C-RBX1 E3 ligase complex.[1][3]
The choice of E3 ligase can significantly influence the degradation efficiency, substrate scope, and potential for off-target effects.[]
Performance Comparison: CRBN vs. VHL
While both CRBN- and VHL-recruiting dTAGs can achieve potent and selective degradation, their efficacy can be target- and cell-type-dependent.[1] Some proteins that are resistant to degradation by CRBN-based dTAGs can be effectively targeted by VHL-based counterparts, highlighting the importance of having both tools available.[1][6]
| Feature | CRBN-Recruiting dTAGs (e.g., dTAG-13) | VHL-Recruiting dTAGs (e.g., dTAGV-1) | References |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | [3][7] |
| Example Molecule | dTAG-13 | dTAGV-1 | [1][8] |
| Degradation Potency (DC50) | Sub-micromolar concentrations typically effective. | Sub-micromolar concentrations typically effective. | [1][8] |
| Maximum Degradation (Dmax) | Can achieve >90% degradation. | Can achieve >90% degradation. | [4] |
| Kinetics | Rapid degradation, often observed within hours. | Rapid degradation, often observed within 1 hour. | [1][9] |
| Substrate Scope | Broad applicability, but some targets may be recalcitrant. | Can degrade proteins resistant to CRBN-mediated degradation. | [1][6] |
| Cellular Localization | CRBN is primarily nuclear. | VHL is found in both the cytoplasm and nucleus. | [] |
| Tissue Expression | Broadly expressed, abundant in hematopoietic cells. | Expression can be lower in certain solid tumors and influenced by oxygen levels. | [] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: CRBN-recruiting dTAG signaling pathway.
Figure 2: VHL-recruiting dTAG signaling pathway.
Figure 3: Experimental workflow for comparing dTAG molecules.
Detailed Experimental Protocols
Accurate comparison of dTAG molecules requires robust and well-controlled experiments. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of the CRBN-recruiting dTAG (e.g., dTAG-13) or VHL-recruiting dTAG (e.g., dTAGV-1) for different time points (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12 tag overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative Proteomics (dMS) for Global Proteome Analysis
This method provides an unbiased and global view of protein level changes upon dTAG treatment, confirming the selectivity of the degradation.[1]
-
Sample Preparation: Treat cells as described in the western blotting protocol. Harvest cell pellets and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[13]
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric tags.[14][15]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.[1] The relative abundance of each protein across the different treatment conditions can then be determined to assess the specificity of degradation.
Cell Viability Assay
This assay measures the effect of target protein degradation on cell proliferation and survival.[10]
-
Cell Plating: Seed cells in 96-well or 384-well plates at a suitable density.[10]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the dTAG molecules.
-
Incubation: Incubate the cells for a period relevant to the biological question (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[10]
-
Data Analysis: Plot the cell viability data against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
Both CRBN- and VHL-recruiting dTAG molecules are invaluable tools for targeted protein degradation. The choice between them is not always straightforward and may require empirical testing. Factors to consider include the specific protein of interest, its subcellular localization, and the expression levels of CRBN and VHL in the chosen cell type or tissue.[] For targets that prove resistant to one system, the other provides a valuable alternative, increasing the overall applicability of the dTAG technology for target validation and functional genomics.[1]
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. impactproteomics.com [impactproteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
dTAG system vs HaloPROTAC for endogenous protein degradation
A Comprehensive Guide to Endogenous Protein Degradation: dTAG vs. HaloPROTAC
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), choosing the right tool is paramount. Tag-based degradation strategies have emerged as powerful methods to study protein function and validate drug targets by hijacking the cell's own ubiquitin-proteasome system. This guide provides an objective, data-driven comparison of two leading tag-based systems: the dTAG system and HaloPROTAC technology.
Mechanism of Action
Both systems operate on a similar principle: a bifunctional small molecule brings a tagged protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. The key differences lie in the tags, the small molecule degraders, and the specific E3 ligases they recruit.
The dTAG System
The dTAG system utilizes a mutated form of the FKBP12 protein, FKBP12(F36V), as the "degradation tag".[][2] This mutant tag has a low affinity for endogenous FKBP12 but is specifically and potently recognized by dTAG molecules.[][2] These heterobifunctional degraders consist of a ligand selective for FKBP12(F36V) linked to a ligand that recruits an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3] Upon addition, the dTAG molecule induces the formation of a ternary complex between the FKBP12(F36V)-tagged protein and the E3 ligase, triggering degradation.[][4][5]
HaloPROTAC Technology
HaloPROTACs utilize the HaloTag7, a 34 kDa modified bacterial dehalogenase, as the protein tag.[6][][8] The HaloPROTAC degrader is a bifunctional molecule containing a chloroalkane moiety that forms an irreversible, covalent bond with the HaloTag7 protein.[6][9] The other end of the molecule carries a ligand that recruits an E3 ligase, typically VHL.[6][10] This covalent linkage results in the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the HaloTag7-fused protein.[6][]
Experimental Workflow
The general workflow for applying either the dTAG or HaloPROTAC system to endogenous proteins is similar, involving genome editing, cell treatment, and analysis.
Performance Comparison
The choice between dTAG and HaloPROTAC often comes down to performance metrics such as degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and kinetics. The following tables summarize key characteristics and reported performance data from various studies.
Table 1: System Characteristics
| Feature | dTAG System | HaloPROTAC System |
| Protein Tag | FKBP12(F36V) (~12 kDa) | HaloTag7 (~34 kDa) |
| Degrader Binding | Reversible, high affinity | Covalent, irreversible |
| Primary E3 Ligase | Cereblon (CRBN), VHL | von Hippel-Lindau (VHL) |
| Common Degrader | dTAG-13 (CRBN), dTAGv-1 (VHL) | HaloPROTAC3, HaloPROTAC-E |
| Negative Control | Inactive enantiomers available | ent-HaloPROTAC3 |
Table 2: Quantitative Performance Data
| Target Protein | System | Cell Line | DC₅₀ | Dₘₐₓ | Kinetics | Reference |
| FKBP12F36V-BRD4 | dTAG-13 | 293T | Potent at 50 nM | >90% | Rapid degradation observed | [11] |
| FKBP12F36V-KRASG12V | dTAG-13 | NIH/3T3 | ~10-100 nM | ~90-95% | 58% degradation at 1h | [11][12] |
| Halo-SGK3 | HaloPROTAC-E | HEK293 | 3-10 nM | ~95% (at 48h) | ~50% degradation at 30 min | [13][14] |
| Halo-VPS34 | HaloPROTAC-E | HEK293 | 3-10 nM | ~95% (at 48h) | Slower than SGK3, >70% at 4h | [13][15] |
| GFP-HaloTag7 | HaloPROTAC3 | HEK293 | 19 ± 1 nM | 90 ± 1% | 50% degradation in 4-8h | [12][16] |
| HiBiT-HaloTag-BRD4 | HaloPROTAC3 | HEK293 | ~10-100 nM | >90% | Potent degradation at 3h | [6] |
Experimental Protocols
Below is a generalized protocol for assessing protein degradation via Western Blot, adaptable for both systems.
Protocol: Western Blot Analysis of Protein Degradation
-
Cell Seeding:
-
Plate the CRISPR-edited cells (e.g., HEK293 with POI-FKBP12F36V or POI-HaloTag7) in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Degrader Treatment:
-
Prepare a dilution series of the degrader molecule (e.g., dTAG-13 or HaloPROTAC-E) in fresh cell culture medium. A typical concentration range is 1 nM to 1000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO) and, if available, a negative control degrader (e.g., ent-HaloPROTAC3).
-
For time-course experiments, treat cells with a fixed, effective concentration (e.g., 100 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
For dose-response experiments, treat cells with varying concentrations for a fixed duration (e.g., 24 hours).
-
Aspirate the old medium from the cells and add the medium containing the degrader or control.
-
-
Cell Lysis:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X) to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-15% Tris-Glycine).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-HaloTag, anti-FKBP12) overnight at 4°C.
-
Also, probe for a loading control (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Wash the membrane multiple times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Summary and Outlook
| Aspect | dTAG System | HaloPROTAC System |
| Advantages | • Smaller tag (~12 kDa) is less likely to interfere with protein function.• Reversible binding allows for washout experiments to study protein recovery.[17]• Well-characterized degraders for both CRBN and VHL E3 ligases are available.[2][3]• Proven efficacy for a wide range of targets, including nuclear proteins.[][11] | • Covalent and irreversible binding can lead to very potent and sustained degradation.[6]• Highly selective, with quantitative proteomics showing minimal off-targets.[13][15]• HaloTag is a versatile tool, also usable for imaging and purification.[6][]• Demonstrated efficacy for membrane-associated and endosomal proteins.[13][15] |
| Disadvantages | • Reversible binding may require higher continuous concentrations of the degrader.• Potential for "hook effect" at very high concentrations, although not always observed. | • Larger tag (~34 kDa) has a higher potential for steric hindrance or altering protein function.[13]• Irreversibility makes protein recovery studies (washout) not feasible.• Generating homozygous knock-in cell lines can be challenging.[13][15] |
Both the dTAG and HaloPROTAC systems are robust and highly effective tools for inducing the rapid and selective degradation of endogenous proteins. The choice between them depends on the specific biological question and the nature of the target protein.
-
The dTAG system may be preferable when the size of the tag is a concern or when the experimental design requires studying the effects of protein re-expression after degrader removal.
-
The HaloPROTAC system is an excellent choice for achieving highly potent and sustained protein knockdown, and its covalent nature can be an advantage for certain applications. Its versatility for other modalities like cellular imaging is also a significant benefit.
For any application, it is crucial to validate that the chosen tag does not interfere with the endogenous protein's localization, stability, or function.[13] As the field of targeted protein degradation continues to evolve, these tag-based systems will remain indispensable for the precise dissection of protein function in cells and in vivo models.[17][18][19]
References
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 8. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 18. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling FKBP12 PROTAC dTAG-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling the FKBP12 PROTAC dTAG-7, a powerful tool for targeted protein degradation. Adherence to these procedures is critical for both personal safety and the integrity of your research.
The this compound is a heterobifunctional degrader that enables rapid and selective degradation of FKBP12(F36V) fusion proteins.[1] It functions by forming a ternary complex between the target protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target protein. This technology is a valuable alternative to genetic methods for target validation in both in vitro and in vivo studies.
Essential Safety and Handling Precautions
A comprehensive understanding of the safety protocols associated with dTAG-7 is the first step towards its safe and effective use. The following recommendations are derived from the Safety Data Sheet (SDS) provided by Tocris Bioscience.[2]
Personal Protective Equipment (PPE)
When handling dTAG-7, the following personal protective equipment should be worn to minimize exposure:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields |
| Hand Protection | Compatible chemical-resistant gloves |
| Skin and Body Protection | Laboratory coat |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and efficacy of dTAG-7 and to ensure a safe laboratory environment.
| Aspect | Guideline |
| Handling | - Avoid inhalation of dust. - Avoid contact with skin and eyes. - Wash hands thoroughly after handling. |
| Storage | - Store at -20°C. - Keep container tightly closed in a dry and well-ventilated place. |
Operational Plans: From Preparation to Disposal
A clear operational plan ensures that all stages of working with dTAG-7 are conducted safely and efficiently.
Stock Solution Preparation
For experimental use, dTAG-7 is typically dissolved in a suitable solvent. The following table summarizes solubility information:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 121.03 | 100 |
| Ethanol | 24.21 | 20 |
Note: It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Workflow
A general workflow for a cell-based experiment using dTAG-7 involves the following steps:
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Unused dTAG-7 and Contaminated Materials: Dispose of in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinsate should be collected and disposed of as chemical waste.
Mechanism of Action: dTAG-7 Signaling Pathway
The dTAG-7 molecule acts as a molecular bridge to induce the degradation of a target protein. The following diagram illustrates this signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
